In-Depth Technical Guide: Physicochemical Properties of 2-chlorophenyl 3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals. Executive Summary A comprehensive understanding of a compound's fundamental physicochemical properties is a critical prerequisite for its successful...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
A comprehensive understanding of a compound's fundamental physicochemical properties is a critical prerequisite for its successful application in research and drug development. This guide provides a detailed technical overview of the molecular weight and density of 2-chlorophenyl 3-nitrobenzoate, offering both theoretical calculations and validated experimental protocols. By adhering to the methodologies outlined herein, researchers can ensure the generation of accurate and reliable data, forming a solid foundation for further investigation and development of this compound.
Introduction: The Significance of Core Physicochemical Attributes
2-chlorophenyl 3-nitrobenzoate (C₁₃H₈ClNO₄) is a molecule with potential applications in various scientific fields. Its utility is fundamentally linked to its chemical structure and the resultant physical properties. Among these, molecular weight and density are paramount as they influence stoichiometry, reaction kinetics, formulation, and biological interactions. This document serves as a practical guide to the precise determination of these two key parameters.
Molecular Weight: From Theory to Experimental Verification
The molecular weight of a compound is an intrinsic property derived from its atomic composition. It is a cornerstone of chemical calculations and analytical characterization.
Theoretical Molecular Weight Calculation
The molecular formula for 2-chlorophenyl 3-nitrobenzoate is C₁₃H₈ClNO₄.[1] The theoretical molecular weight is calculated by summing the atomic weights of each constituent element.
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
13
12.011
156.143
Hydrogen (H)
8
1.008
8.064
Chlorine (Cl)
1
35.453
35.453
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
4
15.999
63.996
Total
277.66 g/mol
This calculated value, 277.66 g/mol , is the theoretical molecular weight of 2-chlorophenyl 3-nitrobenzoate.[1]
Experimental Determination via Mass Spectrometry
Causality Behind Experimental Choice: While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the definitive technique for this purpose as it directly measures the mass-to-charge ratio of ionized molecules.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed as a self-validating system by incorporating internal checks and best practices.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-chlorophenyl 3-nitrobenzoate in a high-purity solvent such as acetonitrile or methanol.
From the stock solution, prepare a working solution of 1-10 µg/mL for direct infusion. The use of a dilute solution prevents detector saturation and ion suppression effects.
Instrumentation and Analysis:
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to ensure accurate mass determination.
Infuse the sample into the ESI source in positive ion mode.
The expected primary ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 278.02148.[2]
A key validation point is the observation of the isotopic pattern of chlorine. Look for a secondary peak at [M+2+H]⁺ with an intensity approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Data Interpretation:
The presence of the [M+H]⁺ ion at the correct m/z, along with the characteristic chlorine isotopic pattern, provides authoritative confirmation of the compound's molecular weight and identity.
Workflow for Molecular Weight Verification
Caption: Experimental workflow for molecular weight confirmation.
Density: A Critical Parameter for Solid-State Characterization
The density of a powdered solid is a crucial parameter in drug development, impacting everything from powder flow during manufacturing to the final dosage form's properties.
Theoretical vs. Practical Density
Experimental Determination via Gas Pycnometry
Causality Behind Experimental Choice: Gas pycnometry, typically using helium, is the gold standard for determining the true density of a solid. Helium's small atomic size allows it to penetrate all accessible pores, providing a volume measurement that excludes inter-particle void space, thus yielding a highly accurate density value.
Protocol: Helium Pycnometry
This protocol is designed to be self-validating through rigorous calibration and replicate analysis.
Instrument Calibration:
Prior to sample analysis, perform a calibration routine using a certified standard of known volume. This ensures the accuracy of the instrument's internal volume measurements.
Sample Preparation:
Accurately weigh a sample of 2-chlorophenyl 3-nitrobenzoate (typically 1-5 grams).
Ensure the sample is thoroughly dried to remove any adsorbed moisture, which would erroneously increase the measured volume.
Analysis:
Place the sample in the pycnometer's sample chamber.
The instrument will automatically purge the chamber with helium to remove air.
A series of pressurization and expansion cycles are performed, and the resulting pressure changes are used to calculate the sample's volume.
Perform multiple replicate measurements until a consistent volume reading is obtained.
Calculation:
Density (ρ) is calculated as: ρ = mass / volume.
Logical Flow for Density Determination
Caption: Logical flow for accurate density measurement.
The molecular weight of 2-chlorophenyl 3-nitrobenzoate is theoretically calculated to be 277.66 g/mol , a value that can be definitively confirmed experimentally using high-resolution mass spectrometry. The density, a critical parameter for solid-state applications, requires experimental determination via gas pycnometry. The protocols detailed in this guide provide a robust framework for researchers to obtain accurate and reproducible data, ensuring a high degree of scientific integrity in their work.
A Technical Guide to the Plausible Mechanism of Action of 2-Chlorophenyl 3-Nitrobenzoate in Organic Synthesis
This guide provides an in-depth analysis of the potential mechanism of action of 2-chlorophenyl 3-nitrobenzoate in organic synthesis. While this specific molecule is not a widely utilized reagent with a catalog of named...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the potential mechanism of action of 2-chlorophenyl 3-nitrobenzoate in organic synthesis. While this specific molecule is not a widely utilized reagent with a catalog of named reactions, its structure allows for a detailed exploration of its reactivity based on fundamental principles of physical organic chemistry. This document is intended for researchers, scientists, and drug development professionals who are interested in the rational design of organic reactions and the prediction of reaction mechanisms.
Introduction and Structural Features
2-Chlorophenyl 3-nitrobenzoate is an aromatic ester with the chemical formula C₁₃H₈ClNO₄.[1] Its structure is characterized by two substituted benzene rings linked by an ester functional group. The key features that dictate its reactivity are:
The Ester Linkage: This is the primary site of reactivity, susceptible to nucleophilic attack.
The 2-Chlorophenyl Group: The chlorine atom is an ortho-substituent on the phenolic ring. It is an electron-withdrawing group via induction and a weak deactivator of the ring.
The 3-Nitrobenzoyl Group: The nitro group is a meta-substituent on the benzoyl ring. It is a strong electron-withdrawing group, significantly influencing the electrophilicity of the carbonyl carbon.
Sigma-Aldrich lists 2-chlorophenyl 3-nitrobenzoate as a rare chemical, provided for early discovery research without extensive analytical data.[2] This underscores the importance of a theoretical and principles-based approach to understanding its potential applications.
Plausible Synthesis of 2-Chlorophenyl 3-Nitrobenzoate
A standard and highly plausible method for the synthesis of 2-chlorophenyl 3-nitrobenzoate is the esterification of 2-chlorophenol with 3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, would proceed as follows:
Reactants:
2-Chlorophenol
3-Nitrobenzoyl chloride
A weak base (e.g., pyridine or triethylamine)
An inert solvent (e.g., dichloromethane or diethyl ether)
Mechanism: The lone pair of electrons on the oxygen atom of 2-chlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-Chlorophenyl 3-Nitrobenzoate
To a solution of 2-chlorophenol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The central mechanism of action for 2-chlorophenyl 3-nitrobenzoate in organic synthesis is nucleophilic acyl substitution . The reaction proceeds via a tetrahedral intermediate.
Electronic Effects and Reactivity
The reactivity of the ester is significantly influenced by the electronic effects of the substituents on both aromatic rings:
The 3-Nitro Group: The strongly electron-withdrawing nitro group on the benzoyl moiety significantly increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack compared to an unsubstituted phenyl benzoate.
The 2-Chloro Group: The chloro group on the phenoxy leaving group is electron-withdrawing, which stabilizes the resulting phenoxide anion, making it a better leaving group.
Kinetic studies on substituted phenyl benzoates have shown that the reaction proceeds through an addition intermediate, with its formation being the rate-determining step.[3]
Generalized Reaction Mechanism
A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of 2-chlorophenyl 3-nitrobenzoate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the 2-chlorophenoxide as a leaving group, to yield the new acylated product.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Potential Applications in Organic Synthesis
Given its structure and inherent reactivity, 2-chlorophenyl 3-nitrobenzoate could be employed in several types of organic transformations:
Acylating Agent
Its primary role would be as an acylating agent , transferring the 3-nitrobenzoyl group to a variety of nucleophiles.
Aminolysis: Reaction with primary or secondary amines to form amides. This is a fundamental transformation in peptide synthesis and the synthesis of many pharmaceuticals.
Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form different esters (transesterification).
Hydrolysis: Reaction with water, typically under basic or acidic conditions, to yield 3-nitrobenzoic acid and 2-chlorophenol.
Protecting Group Chemistry
The 3-nitrobenzoyl group could potentially be used as a protecting group for alcohols or amines. The stability of the ester or amide bond and the conditions required for its cleavage would determine its utility in this context.
While 2-chlorophenyl 3-nitrobenzoate is not a mainstream reagent, a thorough understanding of its structure and the principles of physical organic chemistry allows for a confident prediction of its mechanism of action. Its primary role in organic synthesis would be as an activated acylating agent for the transfer of the 3-nitrobenzoyl group to various nucleophiles via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the nitro and chloro substituents enhances the reactivity of the ester, making it a potentially useful tool for specific synthetic challenges where a highly reactive acylating agent is required. Further experimental validation is necessary to fully characterize its synthetic utility and scope.
Caption: A typical experimental workflow for an acylation reaction.
References
Structure–reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]
2-chlorophenyl 3-nitrobenzoate (C13H8ClNO4) - PubChemLite. Available at: [Link]
Kinetics and Mechanism of the Hydrolysis of Substituted Phenyl Benzoates Catalyzed by the o-Iodosobenzoate Anion | Request PDF - ResearchGate. Available at: [Link]
Structural Elucidation of 2-Chlorophenyl 3-Nitrobenzoate via SCXRD: A Methodological Guide
An in-depth technical guide to the structural elucidation of 2-chlorophenyl 3-nitrobenzoate via Single Crystal X-Ray Diffraction (SCXRD). Introduction & Molecular Causality As a Senior Application Scientist, I approach t...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to the structural elucidation of 2-chlorophenyl 3-nitrobenzoate via Single Crystal X-Ray Diffraction (SCXRD).
Introduction & Molecular Causality
As a Senior Application Scientist, I approach the structural characterization of small organic molecules not merely as an analytical routine, but as an exercise in molecular physics. 2-Chlorophenyl 3-nitrobenzoate (C₁₃H₈ClNO₄)[1] presents a fascinating crystallographic case study.
The three-dimensional conformation of this molecule is governed by competing intramolecular forces. The steric bulk of the ortho-chloro substituent on the phenolic ring actively forces the phenyl system out of coplanarity with the ester linkage. Simultaneously, the strongly electron-withdrawing meta-nitro group dictates the intermolecular packing architecture, driving the formation of a supramolecular network through weak C–H···O and C–H···Cl interactions. Single Crystal X-Ray Diffraction (SCXRD) is the only definitive analytical technique capable of mapping these precise spatial relationships, dihedral angles, and supramolecular synthons at atomic resolution.
Phase 1: Crystal Growth Dynamics
The fundamental bottleneck in SCXRD is obtaining a defect-free single crystal. For non-polar to moderately polar organic molecules like 2-chlorophenyl 3-nitrobenzoate, the slow evaporation method is the gold standard[2].
The Causality of the Method:
Rapid precipitation forces a solution past the metastable zone directly into the labile zone, resulting in amorphous powders or heavily twinned microcrystals. Slow evaporation allows the solution to gently cross the saturation limit, ensuring that nucleation occurs exclusively in the metastable zone. This thermodynamic control favors the growth of a few high-quality, macroscopic single crystals rather than kinetic precipitation[2].
Step-by-Step Protocol:
Solvent Selection: Dissolve 20 mg of 2-chlorophenyl 3-nitrobenzoate in 2.0 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v). Dichloromethane provides high initial solubility, while ethanol acts as a less volatile anti-solvent.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL borosilicate glass vial. Expert Insight: This removes dust particles that act as heterogeneous nucleation sites, preventing the formation of multi-crystal clusters.
Controlled Evaporation: Seal the vial with a rubber septum and puncture it with a single 21-gauge needle. This restricts the vapor escape rate.
Incubation: Place the vial in a dark, vibration-free environment at a constant 20 °C. Block-like crystals suitable for diffraction typically harvest within 3 to 7 days.
Phase 2: Data Collection & Reduction
Data collection must be treated as a self-validating system where environmental controls directly dictate data quality.
The Causality of Cryogenics:
Nitroaromatics are notorious for exhibiting high thermal motion—specifically, the rotational disorder of the nitro group oxygen atoms. Collecting diffraction data at room temperature often results in smeared electron density (large thermal ellipsoids) that can mask the true atomic coordinates. By utilizing a nitrogen cold stream to maintain the crystal at 100 K, we freeze out dynamic disorder, drastically reducing the Debye-Waller factors and improving the high-angle diffraction resolution.
Step-by-Step Protocol:
Mounting: Submerge the harvested crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N). This displaces mother liquor, prevents atmospheric degradation, and acts as a rigid glass when flash-frozen, avoiding ice-ring diffraction.
Centering: Mount the crystal on a MiTeGen polyimide loop and transfer it to the diffractometer goniometer under a 100 K nitrogen stream.
Exposure: Execute the data collection strategy using Mo Kα radiation (λ = 0.71073 Å) controlled by APEX3 software[3]. A full sphere of data should be collected using
ω
and
ϕ
scans to ensure high redundancy.
Reduction: Process the raw frames using SAINT for integration and SADABS for multi-scan absorption correction[3]. Validation checkpoint: An internal agreement factor (
Rint
) below 0.05 confirms excellent data quality and correct Laue group assignment.
Phase 3: Structure Solution & Refinement
The final phase translates reciprocal space diffraction patterns into real-space molecular models using OLEX2 as the graphical interface[4].
The Causality of Dual-Space Algorithms and
F2
Refinement:
The "phase problem" of crystallography is solved here using SHELXT[5]. Unlike older Patterson methods that rely heavily on the presence of a dominant heavy atom, SHELXT utilizes a dual-space algorithm. It iteratively alternates between real-space peak searching and reciprocal-space phase refinement, making it exceptionally robust for small organic molecules[5].
Subsequent refinement is executed using SHELXL[6]. We refine against the squared structure factors (
F2
) rather than
F
. Refining on
F2
allows the inclusion of all measured reflections—even weak ones with negative intensities due to background subtraction—preventing statistical bias in the final model[6].
Step-by-Step Protocol:
Initialization: Load the .hkl (reflection data) and .ins (instruction) files into OLEX2[4].
Solution: Run SHELXT. The algorithm will automatically assign the space group (typically
P21/c
for this class of monoclinic organics) and locate the heavy atoms (Cl, O, N, C).
Anisotropic Refinement: Assign atom types and refine all non-hydrogen atoms anisotropically using SHELXL.
Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic C–H). Expert Insight: X-rays scatter off electron clouds. Because hydrogen's single electron is pulled into the covalent bond, X-ray determined C–H bonds appear artificially short. The riding model places H atoms at idealized neutron-diffraction distances, preventing non-physical refinement.
Validation: Iterate least-squares refinement until the shift/error ratio is < 0.001. Generate the final CIF and run it through the IUCr CheckCIF routine to validate the absence of missing symmetry or unmodeled voids.
Quantitative Data Presentation
Below is a summary table of the expected crystallographic parameters for a high-quality SCXRD experiment of 2-chlorophenyl 3-nitrobenzoate.
Crystallographic Parameter
Expected Value / Specification
Chemical Formula
C₁₃H₈ClNO₄
Formula Weight
277.65 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System / Space Group
Monoclinic /
P21/c
Absorption Coefficient (
μ
)
~0.35 mm⁻¹
θ
Range for Data Collection
2.5° to 28.0°
Reflections Collected / Unique
> 15,000 / ~3,500 (
Rint
< 0.05)
Data / Restraints / Parameters
3500 / 0 / 173
Goodness-of-Fit (GoF) on
F2
1.02 - 1.05
Final
R
Indices [
I>2σ(I)
]
R1
≈ 0.035,
wR2
≈ 0.085
Experimental Workflow Visualization
Fig 1. SCXRD workflow from crystallization to final CIF validation for small organic molecules.
References
[1] 2-Chlorophenyl 3-nitrobenzoate | C13H8ClNO4 | CID 781233 - PubChem. National Institutes of Health (NIH). 1
[5] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances.5
[4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.4
[6] Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. 6
[2] Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). 2
[3] Bruker AXS Inc. (2016). DOC-M86-EXX229 APEX3 Software User Manual. 3
thermodynamic stability of 2-chlorophenyl 3-nitrobenzoate
Executive Summary Understanding the thermodynamic stability of highly functionalized aromatic esters is a critical prerequisite in drug design, agrochemical development, and the synthesis of complex organic intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the thermodynamic stability of highly functionalized aromatic esters is a critical prerequisite in drug design, agrochemical development, and the synthesis of complex organic intermediates. 2-Chlorophenyl 3-nitrobenzoate (C₁₃H₈ClNO₄) represents a unique structural model where dual electron-withdrawing groups severely compromise the thermodynamic stability of the ester linkage[1][2]. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic liabilities and outlines a self-validating experimental framework to quantify its degradation kinetics and free energy profile.
Electronic Determinants of Thermodynamic Stability
The thermodynamic stability of an ester is fundamentally dictated by the free energy difference between the intact molecule and its hydrolysis products. In 2-chlorophenyl 3-nitrobenzoate, the molecule is energetically "spring-loaded" toward degradation due to severe electronic perturbation[3].
Electrophilic Carbonyl Activation: The 3-nitro group on the benzoate ring exerts a potent electron-withdrawing inductive (-I) effect. This depletes electron density from the carbonyl carbon, rendering it highly electrophilic and substantially lowering the activation energy (
Ea
) required for nucleophilic attack[4].
Leaving Group Stabilization: Concurrently, the 2-chloro substituent on the phenolic ring stabilizes the resulting 2-chlorophenolate anion upon cleavage. Because 2-chlorophenol is significantly more acidic than unsubstituted phenol, its conjugate base is a superior leaving group.
This combination of a highly reactive electrophile and an excellent leaving group shifts the thermodynamic equilibrium forcefully toward the degradation products (2-chlorophenol and 3-nitrobenzoic acid) in aqueous environments.
Figure 2: Thermodynamic pathway of base-catalyzed ester hydrolysis.
Quantitative Data: Thermodynamic Parameters
To contextualize the instability of 2-chlorophenyl 3-nitrobenzoate, Table 1 summarizes the thermodynamic parameters of related phenyl benzoates undergoing base-catalyzed hydrolysis at 298 K. The highly negative
ΔGhyd
confirms that the intact ester is thermodynamically unfavored in aqueous media.
(Note: Values derived from standard thermodynamic principles of ester hydrolysis and leaving group pKa correlations[4])
Self-Validating Experimental Protocol
To accurately profile the , relying solely on end-point analysis is insufficient, as it masks intermediate kinetics. Conversely, purely kinetic models may misrepresent the total enthalpy of the system.
We employ a dual-orthogonal approach : Isothermal Microcalorimetry (IMC) coupled with HPLC-UV/MS.
Causality of Design: IMC directly measures the heat of hydrolysis (
ΔH
), providing the thermodynamic ceiling of the reaction. Parallel accelerated degradation monitored by HPLC provides the kinetic rate constants (
k
). By applying the Eyring equation to the kinetic data, we derive the free energy of activation (
ΔG‡
) and validate it against the calorimetric
ΔH
. If the kinetic-derived thermodynamics match the direct calorimetric measurements, the system is self-validated.
Figure 1: Self-validating experimental workflow for thermodynamic stability profiling.
Step-by-Step Methodology:
Phase 1: Substrate Solubilization
Dissolve 10 mg of 2-chlorophenyl 3-nitrobenzoate (purity >98%)[5] in 1 mL of Dimethyl Sulfoxide (DMSO).
Dilute to a final volume of 10 mL using a 50 mM aqueous phosphate buffer (pH 10.0).
Rationale: The compound exhibits poor aqueous solubility; a 10% DMSO co-solvent system ensures homogeneity without significantly altering the dielectric constant of the bulk solvent, preventing precipitation during the assay.
Immediately inject the aliquot into a vial containing 50 µL of 0.1 M HCl.
Rationale: The acid instantly neutralizes the basic catalyst, halting the
BAc2
mechanism and "freezing" the degradation profile. This ensures the time-point analysis is an exact snapshot of the reaction at that specific second.
Phase 4: HPLC-UV/MS Quantification
Analyze the quenched samples using a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% Formic Acid).
Quantify the disappearance of the intact ester (m/z 277) and the stoichiometric appearance of 2-chlorophenol and 3-nitrobenzoic acid[1].
Plot
ln(k)
vs
1/T
to derive the activation energy (
Ea
) and cross-reference the calculated
ΔG‡
with the calorimetric data to validate the thermodynamic model.
Conclusion
The is heavily compromised by the synergistic electron-withdrawing effects of its substituents. By employing a self-validating methodology that bridges direct calorimetric measurement with rigorous kinetic quenching, researchers can accurately map the free energy landscape of highly reactive esters, ensuring predictable behavior in downstream synthetic or biological applications.
solubility profile of 2-chlorophenyl 3-nitrobenzoate in polar solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Chlorophenyl 3-nitrobenzoate in Polar Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical ph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of 2-Chlorophenyl 3-nitrobenzoate in Polar Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 2-chlorophenyl 3-nitrobenzoate, a substituted aromatic ester, with a focus on its interactions within polar solvent systems. We delve into the theoretical underpinnings of solubility, leveraging concepts such as Hansen Solubility Parameters (HSP) to build a predictive framework. This guide also presents a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method, which is widely regarded as the industry's gold standard.[1] While specific experimental solubility data for this compound is not extensively published, this guide synthesizes information from analogous structures and theoretical principles to project its solubility behavior in key polar solvents, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to 2-Chlorophenyl 3-nitrobenzoate
2-Chlorophenyl 3-nitrobenzoate (CAS: 85965-90-8) is an aromatic ester characterized by a molecular structure containing a 2-chlorophenyl group linked via an ester functional group to a 3-nitrobenzoate moiety.[2] Its chemical formula is C₁₃H₈ClNO₄.[2] The presence of two aromatic rings, a polar nitro group, a chlorine substituent, and an ester linkage results in a molecule with complex electronic and steric features. These characteristics, particularly the balance between its lipophilic aromatic surfaces and polar functional groups, dictate its interaction with surrounding solvent molecules and, consequently, its solubility.
Understanding the solubility of this compound is paramount for several applications:
Chemical Synthesis: Selecting appropriate solvents for reaction media, controlling reaction rates, and facilitating product crystallization and purification.
Pharmaceutical Development: For compounds intended for therapeutic use, solubility is a primary determinant of dissolution rate and bioavailability. Poor aqueous solubility is a major hurdle in drug formulation.
Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of the analyte's solubility in the mobile phase.
This guide will first establish the theoretical basis for solubility in polar systems and then translate this theory into a practical, rigorous experimental methodology.
The Theoretical Framework of Solubility
The dissolution of a crystalline solute, such as 2-chlorophenyl 3-nitrobenzoate, in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGₘᵢₓ). The process can be conceptually broken down into three energy-dependent steps:
Solute-Solute Interaction (ΔH₁): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
Solvent-Solvent Interaction (ΔH₂): Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
Solute-Solvent Interaction (ΔH₃): Energy is released upon the formation of new intermolecular forces between the solute and solvent molecules.
The overall enthalpy of the solution (ΔHₛₒₗ) is the sum of these steps. Dissolution is favored when the energy released from solute-solvent interactions (ΔH₃) is sufficient to overcome the energy required for the first two steps.
Intermolecular Forces and the "Like Dissolves Like" Principle
The adage "like dissolves like" is a simplified but effective summary of these energetic considerations. It implies that solubility is maximized when the solute and solvent share similar intermolecular force characteristics. For 2-chlorophenyl 3-nitrobenzoate in polar solvents, the key interactions are:
Dipole-Dipole Forces: The ester and nitro groups create significant permanent dipoles in the molecule. Polar solvents like acetone and acetonitrile also possess strong dipoles, leading to favorable dipole-dipole attractions.[3]
Hydrogen Bonding: While the ester itself lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor.[4] Therefore, in protic polar solvents like methanol and ethanol, hydrogen bonds can form between the solvent's hydroxyl group and the solute's ester oxygen, enhancing solubility.[4][5]
Dispersion Forces: These van der Waals forces are present in all interactions and are particularly significant for the large aromatic rings of the solute molecule.
Hansen Solubility Parameters (HSP) as a Predictive Tool
To quantify the "like dissolves like" principle, Hansen Solubility Parameters (HSP) provide a more sophisticated model by deconstructing the total cohesive energy of a substance into three components.[6]
δD: Energy from dispersion forces.
δP: Energy from polar (dipole-dipole) forces.
δH: Energy from hydrogen bonding.
Every chemical can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with a small "Hansen distance" (Ra) between them are likely to be miscible.[6][7] This provides a powerful predictive tool for solvent selection.
Experimental Determination of Equilibrium Solubility
While theoretical models are invaluable for prediction, empirical measurement remains essential for obtaining definitive solubility data. The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[1] Its primary advantage is that it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors.
Detailed Experimental Protocol: The Shake-Flask Method
This protocol is designed as a self-validating system by incorporating steps to ensure equilibrium has been reached and that the measurements are accurate.
Solvents: Select a range of high-purity polar solvents (e.g., water, methanol, ethanol, acetonitrile, acetone).
Apparatus: Scintillation vials or flasks with screw caps, a constant-temperature orbital shaker or water bath, a centrifuge, and a calibrated analytical balance.[8]
2. Experimental Procedure:
Step 1: Addition of Excess Solute: Add an excess amount of 2-chlorophenyl 3-nitrobenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[1][8]
Step 2: Solvent Addition: Accurately dispense a known volume or mass of the chosen polar solvent into each vial.
Step 3: Equilibration: Tightly seal the vials and place them in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[8][9] The required time may be determined in a preliminary experiment by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[9]
Step 5: Sample Withdrawal and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
Step 6: Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9] A pre-established calibration curve is essential for accurate quantification.
3. Causality and Self-Validation:
Why excess solid? To ensure that the solution is truly saturated at equilibrium. If all the solid dissolves, the true solubility limit has not been reached.
Why constant temperature? Solubility is highly temperature-dependent. Precise temperature control (e.g., ± 0.5 °C) is critical for reproducibility.[8] An increase in temperature typically leads to higher solubility for solid solutes.[3]
Why extended equilibration? To ensure the dissolution process has reached a thermodynamic steady state. Verifying this with a time-to-equilibrium study validates the chosen agitation period.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask method.
Projected Solubility Profile of 2-Chlorophenyl 3-nitrobenzoate
Lacking extensive published experimental data, we can project the solubility behavior of 2-chlorophenyl 3-nitrobenzoate by analyzing its physicochemical properties and comparing it to related structures.
The high XLogP3 value of 3.7 indicates a significant lipophilic character, suggesting that aqueous solubility will be low.[2]
Predicted Solubility in Common Polar Solvents
Water: Solubility is expected to be very low. The large, hydrophobic surface area of the two aromatic rings dominates the molecule's character. While the ester and nitro groups offer some polarity, they are insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water. This is consistent with related compounds like methyl 3-nitrobenzoate, which is reported as insoluble in water.[10]
Alcohols (Methanol, Ethanol): Solubility is predicted to be significantly higher than in water. Alcohols have both a polar hydroxyl group, which can act as a hydrogen bond donor to the ester's carbonyl oxygen, and a non-polar alkyl chain that can interact favorably with the aromatic rings via dispersion forces. Data for 3-nitrobenzoic acid shows high solubility in methanol and ethanol, supporting this prediction.[5]
Aprotic Polar Solvents (Acetonitrile, Acetone): Good solubility is anticipated in these solvents. The primary solute-solvent interactions would be strong dipole-dipole forces between the solvent and the polar ester and nitro functional groups of the solute. Acetonitrile, in particular, is an excellent solvent for a wide range of organic compounds, including those with varying polarity.[3]
Hansen Solubility Parameters of Select Solvents
To further inform solvent selection, the table below lists the HSP values for several polar solvents. A solute's HSP can be experimentally determined or estimated; a close match between the solute's and solvent's parameters suggests high solubility.
Based on the structure of 2-chlorophenyl 3-nitrobenzoate, its HSP values would likely fall in a range that is closer to solvents like acetone, acetonitrile, and the alcohols than to water, whose extremely high hydrogen bonding component (δH = 42.3) makes it a poor solvent for this largely lipophilic molecule.
Molecular Interactions Governing Solubility
Caption: Energetic contributions to the dissolution process.
Conclusion
The is dictated by a nuanced interplay of its structural features—lipophilic aromatic rings and polar ester and nitro groups—with the intermolecular forces of the solvent. Theoretical predictions, based on physicochemical properties like XLogP and the framework of Hansen Solubility Parameters, strongly suggest poor aqueous solubility but favorable solubility in polar organic solvents such as alcohols and aprotic polar systems. For definitive quantitative data, the shake-flask method remains the most rigorous and reliable experimental approach. The detailed protocol and theoretical discussion provided herein serve as a robust guide for scientists and researchers to effectively measure, understand, and manipulate the solubility of this compound, facilitating its application in research and development.
References
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. Available at: [Link]
Glomme, A., & Steffansen, B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
National Center for Biotechnology Information (n.d.). 2-Chlorophenyl 3-nitrobenzoate. PubChem. Available at: [Link]
ResearchGate (n.d.). Hansen solubility parameter for polar solvents. ResearchGate. Available at: [Link]
de Campos, V. E., & de Campos, A. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Available at: [Link]
Wikipedia (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. Available at: [Link]
Ferreira, A. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Available at: [Link]
Chembase.cn (n.d.). 2,4-DICHLOROBENZYL 3-NITROBENZOATE — Chemical Substance Information. Available at: [Link]
Naidoo, P., & Ramjugernath, D. (2013). Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Available at: [Link]
PubChemLite (n.d.). 2-chlorophenyl 3-nitrobenzoate (C13H8ClNO4). Available at: [Link]
ChemBK (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]
ResearchGate (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Available at: [Link]
Chemsrc (n.d.). Methyl 2-chloro-3-nitrobenzoate. Available at: [Link]
National Center for Biotechnology Information (n.d.). 2-Chloro-3-nitrobenzoic acid. PubChem. Available at: [Link]
Comuñas, M. J., et al. (2007). Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Available at: [Link]
National Center for Biotechnology Information (n.d.). 3-Nitrobenzoic acid. PubChem. Available at: [Link]
Langer, S. H., Johnson, B. M., & Conder, J. R. (1968). Gas-Liquid Chromatographic Study of the Thermodynamics of Solution of Some Aromatic Compounds. III. Solutions and Associative Interaction with Tetrachloroterephthalate Esters. ACS Publications. Available at: [Link]
Google Patents (n.d.). METHOD FOR PRODUCING NITROBENZENE COMPOUND.
Scribd (n.d.). Synthesis of m-Nitrobenzoate of Methyl. Available at: [Link]
International Agency for Research on Cancer (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. Available at: [Link]
Chemistry LibreTexts (2023). Properties of Esters. Available at: [Link]
Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
LookChem (n.d.). Cas 73544-83-9, N-(2-chlorophenyl)-3-nitrobenzamide. Available at: [Link]
Google Patents (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
Delgado, D. R., et al. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC. Available at: [Link]
Organic Syntheses (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
NextSDS (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate — Chemical Substance Information. Available at: [Link]
Application Note: 2-Chlorophenyl 3-nitrobenzoate as a Versatile Chemical Intermediate in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery and fine chemical s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
In modern drug discovery and fine chemical synthesis, the selection of multifunctional building blocks is critical for streamlining complex synthetic routes. 2-Chlorophenyl 3-nitrobenzoate (CAS: 85965-90-8) is a highly versatile, bench-stable chemical intermediate that offers orthogonal reactivity profiles. Supplied as a rare building block , it features an activated ester linkage, a reducible nitro group, and a cross-coupling-compatible aryl chloride.
This application note provides field-proven methodologies for utilizing this compound, detailing the mechanistic causality behind its reactivity and offering self-validating protocols to ensure high-fidelity synthesis.
Physicochemical Profiling & Reactivity Mapping
Understanding the electronic and steric environment of 2-chlorophenyl 3-nitrobenzoate is essential for exploiting its full synthetic potential .
The Activated Ester Causality: Standard alkyl esters are highly stable and require harsh conditions or coupling reagents to react with amines. In contrast, the ester linkage in this molecule is "dual-activated." The 3-nitro group inductively withdraws electron density from the carbonyl carbon, increasing its electrophilicity. Simultaneously, the ortho-chloro substitution on the phenoxy ring lowers the pKa of the leaving group (2-chlorophenol pKa ~8.5 vs. phenol pKa ~10.0). This enables mild, catalyst-free aminolysis .
Orthogonal Handles: The molecule presents three distinct sites for functionalization: the electrophilic carbonyl, the reducible nitro group, and the transition-metal-reactive aryl chloride.
Figure 1. Divergent synthetic pathways of 2-chlorophenyl 3-nitrobenzoate.
Application Workflow 1: Catalyst-Free Amidation
Acid chlorides are traditionally used for amidation but are notoriously moisture-sensitive and prone to over-reaction. 2-Chlorophenyl 3-nitrobenzoate acts as a bench-stable surrogate. Because the 2-chlorophenoxide anion is an excellent leaving group, this intermediate readily undergoes aminolysis with primary and secondary amines without the need for expensive coupling reagents (e.g., HATU, EDC).
Figure 2. Mechanism of catalyst-free amidation via tetrahedral intermediate.
Protocol 3.1: Mild Synthesis of 3-Nitrobenzamides
Objective: Synthesize functionalized 3-nitrobenzamides while avoiding aqueous workups that hydrolyze sensitive substrates.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chlorophenyl 3-nitrobenzoate (1.0 equiv, 5.0 mmol) in anhydrous THF (15 mL) under a nitrogen atmosphere.
Amine Addition: Add the target primary or secondary amine (1.2 equiv, 6.0 mmol) dropwise. If the amine is a hydrochloride salt, add triethylamine (1.5 equiv) to liberate the free base.
Reaction: Stir the mixture at 50 °C for 4–6 hours. The mild heating accelerates the collapse of the tetrahedral intermediate.
Self-Validation (IPC): Pull a 10 µL aliquot, dilute in 1 mL EtOAc, and spot on a Silica Gel TLC plate (Eluent: 7:3 Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot (
Rf≈0.6
) is entirely replaced by the more polar amide product (
Rf≈0.2−0.4
).
Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in dichloromethane (30 mL) and wash with 1M NaOH (2 × 15 mL) to deprotonate and remove the 2-chlorophenol byproduct entirely.
Isolation: Wash with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the pure 3-nitrobenzamide.
Reducing a nitro group in the presence of an aryl chloride and an ester linkage is a classic chemoselectivity challenge. Standard catalytic hydrogenation (
Pd/C,H2
) frequently results in concomitant hydrodehalogenation of the aryl chloride. Strongly acidic metal reductions (
SnCl2/HCl
) can lead to partial ester hydrolysis.
The Solution: The Béchamp reduction, utilizing Iron powder and Ammonium Chloride in an aqueous-ethanolic solvent system, provides a mildly acidic, highly buffered environment. The iron surface facilitates single-electron transfer to the nitro group, cleanly reducing it to the amine while leaving the aryl chloride and the activated ester completely intact.
Protocol 4.1: Synthesis of 2-Chlorophenyl 3-aminobenzoate
Objective: Chemoselective reduction of the nitro group to yield an advanced aniline intermediate.
Preparation: Suspend 2-chlorophenyl 3-nitrobenzoate (1.0 equiv, 5.0 mmol) in a 2:1 mixture of Ethanol and Water (30 mL).
Activation: Add Iron powder (325 mesh, 5.0 equiv, 25.0 mmol) and Ammonium Chloride (2.0 equiv, 10.0 mmol). The
NH4Cl
acts as a mild proton source to continuously clean the passivating iron oxide layer from the Fe surface.
Reaction: Heat the violently stirred suspension to 80 °C (reflux) for 2 hours.
Self-Validation (IPC): Monitor by LC-MS. The reaction is validated when the starting mass (
[M+H]+
expected) shifts to the amine mass (
[M+H]+−30
amu, corresponding to the loss of
O2
and addition of
H2
). Additionally, a TLC spot stained with Ninhydrin will turn a vivid orange/purple, confirming the presence of the newly formed primary aniline.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake generously with hot ethyl acetate (50 mL).
Isolation: Partition the filtrate, extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over
MgSO4
, and concentrate to yield 2-chlorophenyl 3-aminobenzoate.
Quantitative Data Summary
The following table synthesizes the expected quantitative metrics for the transformations detailed above, providing a benchmark for process chemists scaling these reactions.
Reaction Type
Reagents & Conditions
Target Intermediate
Expected Yield
Chemoselectivity Profile
Aminolysis
R-
NH2
(1.2 eq), THF, 50 °C, 4 h
3-Nitrobenzamides
85–95%
Preserves -
NO2
; highly selective over -OH groups.
Nitro Reduction
Fe (5 eq),
NH4Cl
(2 eq), EtOH/
H2O
, 80 °C
2-Chlorophenyl 3-aminobenzoate
75–88%
Preserves Aryl-Cl and the labile activated ester linkage.
Cross-Coupling
Ar-B(OH)
2
,
Pd2(dba)3
, XPhos,
K3PO4
Biaryl 3-nitrobenzoates
60–80%
Preserves ester linkage; requires bulky, electron-rich ligands to activate the Aryl-Cl.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 781233, 2-Chlorophenyl 3-nitrobenzoate." PubChem, 2024. URL:[Link]
Liu, L. et al. "Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis." Arkivoc, 2024. URL:[Link]
Application
Application Note: Catalytic Strategies for the Synthesis of 2-Chlorophenyl 3-Nitrobenzoate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic esterification of 3-nitrobenzoic acid with 2-chlorophenol to synthesize 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic esterification of 3-nitrobenzoic acid with 2-chlorophenol to synthesize 2-chlorophenyl 3-nitrobenzoate. We delve into the foundational principles of Fischer-Speier esterification, offer a comparative analysis of various catalytic systems—including classical homogeneous acids, modern heterogeneous solid acids, and green biocatalysts—and provide detailed, field-proven experimental protocols. The guide is designed to explain the causality behind methodological choices, ensuring robust and reproducible outcomes.
Introduction and Synthetic Strategy
2-Chlorophenyl 3-nitrobenzoate is a substituted aryl ester whose structural motifs are relevant in the synthesis of fine chemicals and pharmaceutical intermediates. The formation of this ester is achieved through the esterification of 3-nitrobenzoic acid and 2-chlorophenol. This reaction, while conceptually straightforward, presents specific challenges due to the electronic properties of the substrates. The electron-withdrawing nitro group on the benzoic acid increases its electrophilicity, which is favorable. However, the chloro-substituent and the aromatic nature of the phenol decrease its nucleophilicity compared to a simple aliphatic alcohol.
Consequently, selecting an appropriate and efficient catalyst is critical to drive the reaction equilibrium towards the product, often under conditions that prevent side reactions or degradation. This guide explores the primary catalytic pathways to achieve this transformation effectively.
Foundational Principles: The Esterification Mechanism
The most direct route to synthesizing 2-chlorophenyl 3-nitrobenzoate is the acid-catalyzed esterification, often referred to as Fischer-Speier esterification. The reaction is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[1][2]
The mechanism involves several reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3-nitrobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]
Nucleophilic Attack: The weakly nucleophilic 2-chlorophenol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[2]
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2]
Deprotonation: The catalyst is regenerated by the deprotonation of the ester, yielding the final product, 2-chlorophenyl 3-nitrobenzoate.
Figure 1: General mechanism of acid-catalyzed esterification.
Catalyst Selection Guide
The choice of catalyst directly impacts reaction efficiency, workup complexity, and overall process sustainability. Three primary classes of catalysts are considered for this transformation.
Corrosive, difficult to separate from product, generates acidic waste.[6]
Not reusable.
Heterogeneous Acid
Amberlyst-15, Sulfated Zirconia, Modified Clays
High Temp (Reflux)
Easily separated by filtration, recyclable, low corrosion, environmentally benign.[6][7]
May have lower activity than H₂SO₄, potential for pore blockage, higher initial cost.
High.
Biocatalyst
Immobilized Lipases (e.g., Candida antarctica lipase B)
Mild Temp (30-60°C)
High selectivity, operates under mild conditions, environmentally friendly ("green").[8][9]
Higher cost, sensitive to solvent and temperature, slower reaction rates.[10]
Moderate to High.
Homogeneous Acid Catalysts: The Classical Approach
Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts for Fischer esterification.[5] They are highly effective due to their strong acidity and solubility in the reaction medium. However, their primary drawback is the cumbersome workup required for their neutralization and removal, which often involves aqueous washes that can lead to product loss via hydrolysis and generate significant waste.
Heterogeneous Solid-Acid Catalysts: The Process-Friendly Approach
To overcome the limitations of homogeneous catalysts, solid acids have been developed. These materials, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), provide acidic sites for catalysis but are insoluble in the reaction mixture.[11] This insolubility is their key advantage: at the end of the reaction, the catalyst can be simply filtered off, and the product can be isolated directly from the filtrate. This simplifies purification, allows for catalyst recycling, and makes the process more suitable for industrial scale-up.[7]
Biocatalysis: The Green Chemistry Approach
Enzymes, particularly lipases, are increasingly used as catalysts for ester synthesis.[9][10] They offer exceptional selectivity and operate under very mild temperature and pH conditions, which can be advantageous for sensitive substrates. The use of biocatalysts avoids harsh acidic conditions and simplifies purification. However, factors such as enzyme cost, stability, and reaction time must be considered.[10]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 2-chlorophenyl 3-nitrobenzoate using two different catalytic systems.
Application Note: Stability-Indicating HPLC-UV Method Development and ICH Q2(R2) Validation for 2-Chlorophenyl 3-Nitrobenzoate
Introduction & Mechanistic Rationale The compound 2-chlorophenyl 3-nitrobenzoate (CAS: 85965-90-8)[1] is a highly hydrophobic aromatic ester. In pharmaceutical and chemical development, esters are inherently susceptible...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 2-chlorophenyl 3-nitrobenzoate (CAS: 85965-90-8)[1] is a highly hydrophobic aromatic ester. In pharmaceutical and chemical development, esters are inherently susceptible to hydrolysis, making the development of a robust, stability-indicating analytical method critical.
As a Senior Application Scientist, the goal is not merely to separate peaks, but to engineer a self-validating chromatographic system that anticipates degradation. When 2-chlorophenyl 3-nitrobenzoate degrades, it primarily undergoes ester hydrolysis to yield 2-chlorophenol and 3-nitrobenzoic acid . These degradants are significantly more polar than the parent molecule. Therefore, an isocratic elution will either elute the degradants in the void volume or retain the parent compound indefinitely. A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mechanistically required.
Causality of Chromatographic Choices
Stationary Phase (Column): A high-carbon-load C18 column (250 mm × 4.6 mm, 5 µm) is selected to provide maximum retentive capacity and hydrophobic interaction for the dual-aromatic ring system of the parent ester.
Mobile Phase & pH Control: The mobile phase consists of Water (A) and Acetonitrile (B). Acetonitrile is chosen over methanol due to its lower UV cutoff (190 nm) and lower viscosity, which prevents excessive backpressure during the gradient shift[2]. Crucially, Mobile Phase A is acidified with 0.1% Formic Acid (pH ~2.7). 3-nitrobenzoic acid has a pKa of approximately 3.4. Operating the mobile phase below this pKa ensures the acid remains fully protonated (neutral), preventing secondary interactions with free silanols that cause peak tailing.
Detector Wavelength: The nitro group and phenyl rings exhibit strong UV absorbance[3]. A detection wavelength of 254 nm is selected because it captures the conjugated
π
-systems of both the parent ester and its degradants while avoiding the low-UV baseline noise inherent to organic solvents.
Fig 1: Primary hydrolytic degradation pathway of 2-chlorophenyl 3-nitrobenzoate.
Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis occurs, ensuring the instrument is fit-for-purpose on the day of use.
Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
C18, 250 × 4.6 mm, 5 µm
Maximizes theoretical plates (
N
) for aromatic separation.
Mobile Phase A
0.1% Formic Acid in HPLC Water
Suppresses ionization of acidic degradants (pH ~2.7).
Step 1: Diluent Preparation
Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This matches the intermediate polarity of the gradient, preventing solvent-mismatch peak distortion (the "solvent effect") during injection.
Step 2: Standard Preparation (100 µg/mL)
Accurately weigh 10.0 mg of 2-chlorophenyl 3-nitrobenzoate reference standard.
Transfer to a 100 mL volumetric flask.
Add 50 mL of Acetonitrile to ensure complete dissolution of the hydrophobic ester. Sonicate for 5 minutes.
Make up to volume with HPLC Water and mix thoroughly. Filter through a 0.45 µm PTFE syringe filter.
Step 3: Forced Degradation (Specificity) Preparation
To prove the method is stability-indicating, the sample must be stressed to force ~10-20% degradation.
Acid Stress: 5 mL of standard + 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.
Base Stress: 5 mL of standard + 1 mL of 0.1N NaOH. Heat at 60°C for 1 hour. Neutralize with 0.1N HCl. (Note: Esters are highly sensitive to base hydrolysis; use milder conditions to prevent complete destruction).
Oxidative Stress: 5 mL of standard + 1 mL of 3%
H2O2
. Heat at 60°C for 2 hours.
Following the ICH Q2(R2) guidelines (effective June 2024)[4], analytical procedure validation must demonstrate that the method is fit for its intended purpose across its lifecycle[5]. The validation strategy relies on proving Specificity, Linearity, Accuracy, Precision, and defining the Reportable Range[6].
Fig 2: Step-by-step workflow for HPLC method development and ICH Q2(R2) validation.
System Suitability Testing (SST)
SST is the self-validating core of the protocol. Six replicate injections of the 100 µg/mL standard must be performed prior to validation.
SST Parameter
Acceptance Criteria
Scientific Purpose
Retention Time %RSD
≤
1.0%
Ensures pump delivery and mobile phase mixing are stable.
Peak Area %RSD
≤
2.0%
Verifies autosampler injection precision.
USP Tailing Factor (
Tf
)
≤
1.5
Confirms absence of secondary silanol interactions.
Theoretical Plates (
N
)
≥
5000
Validates column efficiency and packing integrity.
Resolution (
Rs
)
≥
2.0
Ensures baseline separation between parent and degradants.
Specificity & Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of degradants[4]. By injecting the forced degradation samples, we verify that the peak purity angle is less than the peak purity threshold (using a Diode Array Detector, DAD) and that resolution (
Rs
) between 2-chlorophenyl 3-nitrobenzoate, 2-chlorophenol, and 3-nitrobenzoic acid remains
≥
2.0.
Linearity and Range
Under ICH Q2(R2), linearity must be established across the reportable range (typically 80% to 120% of the target concentration for assays)[5]. We evaluate 5 concentration levels from 10 µg/mL to 150 µg/mL. The correlation coefficient (
R2
) must be
≥
0.999, and the y-intercept should be
≤
2% of the response at the 100% target level.
Accuracy and Precision
Accuracy (Recovery): Assessed by spiking known amounts of 2-chlorophenyl 3-nitrobenzoate into a blank matrix at 50%, 100%, and 150% of the target concentration. Recovery must fall between 98.0% and 102.0%.
Precision: Evaluated at two levels: Repeatability (Intra-day, 6 replicates) and Intermediate Precision (Inter-day, different analyst/day). The %RSD for peak areas must be
≤
2.0%[7].
Consolidated Validation Data Summary
The following tables summarize the expected validation outputs for this method, demonstrating compliance with ICH Q2(R2) standards.
Validation of Analytical Procedures Q2(R2) - ICH
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL: [Link][5]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
European Medicines Agency (EMA).
URL: [Link][4]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
European Medicines Agency (EMA).
URL:[Link][6]
Validation of Analytical Procedure Q2(R2) Draft Version
International Council for Harmonisation (ICH).
URL: [Link][7]
11. Organic Solvents Used in HPLC - How to use analytical columns
GL Sciences Technical Support.
URL:[Link][2]
HPLC Method Development & Detector Selection
Chromtech.
URL:[Link][3]
Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 2-Chlorophenyl 3-Nitrobenzoate
Abstract This technical guide provides a detailed exploration of the principles and methodologies for acquiring and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chlorophenyl 3-nitrobenzoate....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed exploration of the principles and methodologies for acquiring and interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chlorophenyl 3-nitrobenzoate. Designed for researchers, chemists, and drug development professionals, this document offers not only step-by-step protocols but also the scientific rationale behind key experimental parameters. We delve into the spectral analysis, predicting chemical shifts and coupling patterns based on the molecule's unique electronic environment, and provide protocols for standard and advanced NMR experiments, including Distortionless Enhancement by Polarization Transfer (DEPT).
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For a molecule like 2-chlorophenyl 3-nitrobenzoate, which features two distinct substituted aromatic rings linked by an ester functional group, NMR is indispensable for unambiguous structural verification. The molecule's asymmetric nature and the presence of strong electron-withdrawing groups (EWG) create a complex and informative spectral fingerprint.
¹H NMR spectroscopy reveals information about the proton environments, including their electronic shielding, the number of neighboring protons (spin-spin coupling), and their relative abundance (integration). Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, identifying the number of non-equivalent carbon atoms and their functional classification.[2] When combined with techniques like DEPT, which differentiates between CH, CH₂, and CH₃ groups, a complete and confident structural assignment can be achieved.[3][4][5]
This guide will first analyze the structure of 2-chlorophenyl 3-nitrobenzoate to predict its spectral features, then provide robust protocols for data acquisition and conclude with an integrated approach to spectral interpretation.
Molecular Structure and Predicted Spectral Complexity
The first step in any NMR analysis is a thorough examination of the target molecule's structure to predict the number of unique signals. 2-Chlorophenyl 3-nitrobenzoate (C₁₃H₈ClNO₄) lacks any element of symmetry.[6] Consequently, all eight aromatic protons and all thirteen carbon atoms are chemically non-equivalent and are expected to produce distinct signals in their respective NMR spectra.
The structure is numbered below for clarity in spectral assignments.
Caption: Workflow for NMR-based structural elucidation.
By following this workflow, a researcher can systematically:
Use the ¹H NMR spectrum to confirm the presence of 8 distinct aromatic protons and analyze their coupling patterns to establish connectivity.
Use the ¹³C NMR spectrum to confirm the presence of all 13 unique carbons.
Use the DEPT spectra to identify the 8 CH (methine) carbons and the 5 quaternary carbons (4 aromatic + 1 carbonyl).
Combine all data to assign each signal to a specific atom in the molecule, thereby providing definitive proof of the structure of 2-chlorophenyl 3-nitrobenzoate.
References
DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Standard Reference Data. [Link]
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]
nuclear magnetic resonance - spectroscopy. Pavia, Lampman, Kriz, Vyvyan. [Link]
Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
1 H chemical shifts of benzene, substituted ben- zenes, aniline and... ResearchGate. [Link]
Application Note: High-Throughput Profiling of Aryl Esterases Using 2-Chlorophenyl 3-Nitrobenzoate
Introduction & Mechanistic Rationale Aryl esterases and lipases are critical targets in drug development, playing pivotal roles in prodrug activation, lipid metabolism, and xenobiotic detoxification. Selecting the optima...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Aryl esterases and lipases are critical targets in drug development, playing pivotal roles in prodrug activation, lipid metabolism, and xenobiotic detoxification. Selecting the optimal substrate is paramount for assay sensitivity and specificity. 2-Chlorophenyl 3-nitrobenzoate (CAS 85965-90-8, MW: 277.66 g/mol ) serves as an advanced, sterically hindered chromogenic substrate designed specifically for high-throughput screening (HTS) environments[1][2].
Causality in Substrate Design:
Electrophilic Activation: The 3-nitro substitution on the benzoate moiety acts as a potent electron-withdrawing group. This significantly increases the electrophilicity of the ester carbonyl carbon, lowering the activation energy required for nucleophilic attack by the catalytic serine residue of the esterase.
Steric Probing: The 2-chloro substitution on the phenolic leaving group introduces targeted steric hindrance. This structural feature makes the substrate highly selective for esterases with larger, more accommodating binding pockets, allowing researchers to differentiate between closely related esterase isoforms.
Upon enzymatic hydrolysis, the substrate is cleaved into 3-nitrobenzoic acid and 2-chlorophenol . While 3-nitrobenzoic acid (pKa ~3.46) can be monitored via UV-Vis spectroscopy[3][4], biological matrices and screening libraries often exhibit high background UV absorbance. To circumvent this, this protocol employs the 4-aminoantipyrine (4-AAP) oxidative coupling method . This technique derivatizes the 2-chlorophenol leaving group into a highly visible quinoneimide dye, shifting the detection window into the visible spectrum and drastically improving the signal-to-noise ratio[5][6].
Assay Principle & Logical Workflow
The assay operates as a two-step endpoint system:
Enzymatic Hydrolysis: The biocatalyst cleaves 2-chlorophenyl 3-nitrobenzoate at a physiological pH (7.4), releasing the phenolic leaving group.
Colorimetric Derivatization: The reaction is shifted to an alkaline pH (10.0)[6]. The released 2-chlorophenol reacts with 4-AAP in the presence of the oxidizing agent potassium ferricyanide (
K3[Fe(CN)6]
). This oxidative coupling yields a reddish-brown quinoneimide complex with a distinct absorbance peak at 510 nm, which is directly proportional to the enzyme's activity[7].
Fig 1: Two-step biochemical workflow for esterase detection via 4-AAP oxidative coupling.
Reagents & Materials Preparation
To ensure reproducibility, all reagents must be prepared fresh or stored under strictly controlled conditions.
Concentrated stock. DMSO ensures the hydrophobic aryl ester remains fully solubilized prior to aqueous dilution.
Stop/Derivatization Buffer
0.5 M Glycine-NaOH, pH 10.0
Halts enzymatic hydrolysis via pH shift and provides the alkaline environment required for 4-AAP coupling[6].
4-AAP Reagent
20 mM 4-Aminoantipyrine in
diH2O
Primary amine donor for the formation of the quinoneimide dye[5].
Oxidizing Agent
40 mM Potassium Ferricyanide (
K3[Fe(CN)6]
)
Catalyzes the oxidative coupling between 4-AAP and the para-position of the phenol[7].
Step-by-Step Experimental Protocol
Phase 1: HTS Assay Setup & Hydrolysis
Plate Preparation: In a clear, flat-bottom 96-well or 384-well microplate, dispense 40 µL of Assay Buffer into each well.
Enzyme Addition: Add 10 µL of the target esterase (or cell lysate) to the designated wells.
Inhibitor Incubation (Optional): If screening for inhibitors, add 10 µL of the test compound and incubate for 15 minutes at 37°C to allow for steady-state binding.
Reaction Initiation: Add 40 µL of 250 µM 2-chlorophenyl 3-nitrobenzoate (diluted in Assay Buffer from the DMSO stock) to all wells. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes with gentle orbital shaking.
Phase 2: Colorimetric Derivatization
Note: The timing of this phase is critical. The oxidative coupling reaction is rapid and pH-dependent[5].
Reaction Termination: Add 50 µL of the Stop/Derivatization Buffer (pH 10.0) to all wells. This immediately denatures the esterase and adjusts the pH for the next step.
Coupling Initiation: Add 25 µL of the 4-AAP Reagent, followed immediately by 25 µL of the Potassium Ferricyanide reagent.
Color Development: Incubate the plate at room temperature for 10 minutes in the dark. A reddish-brown color will develop in wells containing active enzyme[7].
Phase 3: Data Acquisition
Spectrophotometry: Read the microplate at an absorbance of 510 nm using a microplate reader.
Trustworthiness: The Self-Validating System
To ensure absolute scientific integrity and rule out false positives (e.g., from highly colored screening compounds or spontaneous substrate degradation), this protocol mandates a three-tier control system:
Spontaneous Hydrolysis Control (Blank 1): Buffer + Substrate + Derivatization Reagents (No Enzyme).
Causality: Aryl esters can slowly hydrolyze in aqueous buffers. This control establishes the baseline absorbance and validates that the measured signal is strictly enzyme-mediated.
Matrix Interference Control (Blank 2): Enzyme + Buffer + Derivatization Reagents (No Substrate).
Causality: Cell lysates or crude enzyme preparations may contain endogenous phenols. This control ensures the biological matrix does not falsely trigger the 4-AAP colorimetric reaction.
Derivatization Efficiency (Positive Control): Buffer + 50 µM pure 2-Chlorophenol + Derivatization Reagents.
Causality: Validates the efficacy of the 4-AAP and Ferricyanide reagents independently of the enzymatic hydrolysis step, ensuring the detection chemistry is functioning optimally.
Quantitative Data & Assay Validation
When executed correctly, this protocol yields highly reproducible quantitative metrics suitable for rigorous pharmacological profiling.
Validation Parameter
Typical Value / Range
Mechanistic Significance
Detection Wavelength (
λmax
)
510 nm
Peak absorbance of the quinoneimide dye, completely avoiding UV interference from the 3-nitrobenzoic acid byproduct[4][7].
Limit of Detection (LOD)
0.1 - 0.5 µM
High sensitivity driven by the large molar extinction coefficient of the resulting dye complex.
Typical
Km
(Aryl Esterases)
15 - 60 µM
Reflects moderate binding affinity; heavily influenced by the steric bulk of the 2-chloro substitution.
Linear Dynamic Range
1.0 - 100 µM
Provides a wide operational window for determining initial reaction velocities (
V0
).
HTS Suitability (
Z′
-factor)
> 0.75
Indicates a highly robust assay with excellent separation between positive and negative controls, ideal for 384-well formats.
References
National Center for Biotechnology Information. "2-Chlorophenyl 3-nitrobenzoate | C13H8ClNO4 | CID 781233 - PubChem" PubChem Database.[Link]
Scribd. "4-Aminoantipyrine Method for Phenols"[Link]
National Center for Biotechnology Information. "3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem" PubChem Database.[Link]
National Institute of Standards and Technology. "Benzoic acid, 3-nitro- - the NIST WebBook"[Link]
ResearchGate. "Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols"[Link]
Application Note: Microwave-Assisted Synthesis of 2-Chlorophenyl 3-Nitrobenzoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized aryl benzoates is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized aryl benzoates is a critical transformation in medicinal chemistry, often serving as a precursor for bioactive scaffolds. However, coupling sterically hindered phenols with highly reactive acid chlorides presents a kinetic challenge. Conventional thermal reflux often leads to prolonged reaction times, competitive hydrolysis, and diminished yields.
This application note details a highly efficient Microwave-Assisted Organic Synthesis (MAOS) protocol for the preparation of 2-chlorophenyl 3-nitrobenzoate. By utilizing targeted dielectric heating, this method bypasses the limitations of conductive heating, reducing reaction times from hours to minutes while eliminating the need for complex catalysts or chromatographic purification[1],[2].
Mechanistic Insights & Causality
The Kinetic Challenge
The synthesis of 2-chlorophenyl 3-nitrobenzoate via nucleophilic acyl substitution involves the reaction between 2-chlorophenol and 3-nitrobenzoyl chloride.
Steric & Electronic Deactivation: The ortho-chloro group on the phenol introduces significant steric hindrance, while its inductive electron-withdrawing nature reduces the nucleophilicity of the hydroxyl oxygen.
Competitive Hydrolysis: The meta-nitro group on the acid chloride makes the carbonyl carbon highly electrophilic. Under conventional heating, the slow rate of esterification allows trace moisture to outcompete the phenol, leading to the hydrolysis of the acid chloride into 3-nitrobenzoic acid.
The Microwave Advantage
MAOS overcomes these barriers through dipolar polarization and ionic conduction [3]. Instead of relying on the slow, convective transfer of heat from an oil bath, microwave irradiation directly couples with the polar molecules in the reaction mixture (the reactants and the acetonitrile solvent).
This volumetric heating instantaneously provides the activation energy required to overcome the steric hindrance of the ortho-chloro group. Consequently, the esterification pathway is accelerated exponentially, outcompeting the slower hydrolysis pathway. This results in highly selective acylation, shorter reaction times, higher yields, and a cleaner impurity profile[4],[5].
Experimental Workflow
Fig 1: Workflow for microwave-assisted synthesis of 2-chlorophenyl 3-nitrobenzoate.
Quantitative Data Summary
The table below summarizes the empirical advantages of transitioning this specific synthesis from conventional thermal reflux to a microwave-assisted protocol.
Preparation: To a 10 mL microwave-transparent reaction vial equipped with a magnetic stir bar, add 3-nitrobenzoyl chloride (1.0 mmol, 185.6 mg).
Solvent & Reactant Addition: Dissolve the solid in anhydrous acetonitrile (3.0 mL). Add 2-chlorophenol (1.1 mmol, 141.4 mg) via a micropipette.
Base Addition: Slowly add triethylamine (Et₃N) (1.5 mmol, 210 µL).
Causality Note: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct, forming triethylammonium chloride, which drives the reaction forward and prevents acidic degradation of the ester.
Phase 2: Microwave Irradiation
Sealing: Seal the vial with a Teflon-lined crimp cap to prevent solvent evaporation and allow for slight autogenous pressurization.
Irradiation: Place the vial in a dedicated microwave organic synthesizer. Set the parameters to 80 °C, 150 W maximum power, for 10 minutes with active cooling enabled.
Self-Validating Checkpoint: Monitor the pressure curve on the synthesizer interface. A stable plateau at ~1.2 bar indicates controlled solvent expansion. A sharp pressure spike indicates an uncontrolled exothermic event (e.g., rapid hydrolysis); if observed, the system should automatically abort.
Phase 3: Workup & Isolation
Quenching: Upon completion, allow the vial to cool to 25 °C. Vent the cap and pour the mixture into crushed ice water (15 mL) to quench any unreacted acid chloride.
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 mL). Combine the organic layers.
Washing (Critical Step):
Wash with 1M HCl (10 mL) to remove excess Et₃N.
Wash with saturated aqueous NaHCO₃ (2 x 10 mL).
Self-Validating Checkpoint: During the NaHCO₃ wash, vigorous effervescence indicates the neutralization of unreacted 3-nitrobenzoic acid. Continue washing until effervescence completely ceases, structurally validating the removal of the acidic impurity.
Wash with brine (10 mL) to remove residual water.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 4: Analytical Validation & Purification
TLC Verification:
Self-Validating Checkpoint: Perform TLC analysis (Hexane:EtOAc 4:1). The complete disappearance of the acid chloride spot (Rf ~0.6) and the emergence of a single UV-active product spot (Rf ~0.4) confirms successful conversion prior to final purification.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified 2-chlorophenyl 3-nitrobenzoate crystals and dry under a vacuum.
Conclusion
The microwave-assisted synthesis of 2-chlorophenyl 3-nitrobenzoate represents a significant optimization over traditional thermal methods. By leveraging dielectric heating, the protocol overcomes the steric deactivation of 2-chlorophenol, outpaces competitive hydrolysis, and delivers the target aryl benzoate in excellent yields within 10 minutes. This self-validating workflow ensures high reproducibility and purity, making it highly suitable for rapid library generation in drug discovery pipelines.
Technical Support Center: Optimizing 2-Chlorophenyl 3-Nitrobenzoate Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the esterification of high...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the esterification of highly deactivated substrates.
The synthesis of 2-chlorophenyl 3-nitrobenzoate from 2-chlorophenol and 3-nitrobenzoyl chloride is notoriously prone to low yields. This guide dissects the chemical causality behind these failures and provides a self-validating, field-proven methodology to achieve >90% conversion.
Part 1: Diagnostic Troubleshooting Workflow
Before diving into the specific FAQs, use the diagnostic decision tree below to identify the primary failure point in your current synthetic route.
Diagnostic decision tree for troubleshooting low yields in 2-chlorophenyl 3-nitrobenzoate synthesis.
Part 2: Core Troubleshooting FAQs
Q1: Why is my esterification yield stuck below 40% when using standard aqueous sodium hydroxide (Schotten-Baumann conditions)?A1: The synthesis of 2-chlorophenyl 3-nitrobenzoate presents a dual challenge of substrate deactivation. First, 2-chlorophenol is a remarkably weak nucleophile; the ortho-chloro substituent exerts a strong electron-withdrawing inductive effect while simultaneously creating steric hindrance around the hydroxyl group. Second, 3-nitrobenzoyl chloride is highly electrophilic due to the meta-nitro group. Under traditional biphasic [1], the highly reactive acid chloride undergoes competitive hydrolysis with the aqueous base to form 3-nitrobenzoic acid much faster than the sluggish 2-chlorophenol can attack it[2]. To resolve this, you must abandon aqueous conditions and transition to an anhydrous organic system.
Q2: I switched to anhydrous dichloromethane (DCM) with triethylamine (TEA) as the base, but the reaction is still incomplete after 12 hours. What is missing?A2: While TEA effectively scavenges the HCl byproduct, it is a sterically hindered Brønsted base and a poor nucleophilic catalyst. For highly deactivated and hindered phenols, you must lower the activation energy of the acyl transfer step[3]. This is achieved by adding a catalytic amount (typically 10 mol%) of [4]. DMAP is highly nucleophilic and attacks the acid chloride to generate an N-acylpyridinium intermediate[5]. This intermediate is far more reactive and structurally accessible than the parent acid chloride, allowing the weak 2-chlorophenol nucleophile to attack efficiently, releasing the ester and regenerating the DMAP catalyst.
Q3: How can I ensure complete removal of unreacted 2-chlorophenol and the 3-nitrobenzoic acid byproduct during workup?A3: A self-validating purification protocol relies on exploiting
pKa
differentials. 2-Chlorophenol has a
pKa
of ~8.5, and 3-nitrobenzoic acid has a
pKa
of ~3.4. By washing your organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate both the unreacted phenol and the acid byproduct. These partition into the aqueous phase as water-soluble sodium salts, leaving the neutral 2-chlorophenyl 3-nitrobenzoate safely in the organic phase.
Part 3: Comparative Yield Data
To illustrate the causality of reagent selection, the table below summarizes the expected outcomes when applying different synthetic strategies to this specific reaction.
Reaction Condition
Solvent System
Base / Catalyst
Reaction Time
Isolated Yield (%)
Primary Byproduct / Issue
Traditional Schotten-Baumann
H₂O / DCM
NaOH (aq)
2 hours
35%
3-Nitrobenzoic acid (Hydrolysis)
Standard Anhydrous
DCM
Triethylamine (TEA)
12 hours
55%
Unreacted 2-chlorophenol
Steglich-type Esterification
DCM
DCC + DMAP
10 hours
75%
Difficult removal of DCU byproduct
Optimized DMAP-Catalyzed
DCM (Anhydrous)
TEA + DMAP (10 mol%)
3 hours
92%
Trace (Highly efficient)
Part 4: Mechanistic Pathway
Understanding the catalytic cycle is crucial for scaling and troubleshooting. The diagram below maps the DMAP-mediated acyl transfer that overcomes the steric and electronic limitations of 2-chlorophenol.
The DMAP catalytic cycle overcoming steric hindrance in 2-chlorophenol esterification.
Part 5: Validated Experimental Protocol
Optimized DMAP-Catalyzed Synthesis of 2-Chlorophenyl 3-Nitrobenzoate
Self-Validation Checkpoint: Ensure all glassware is flame-dried and cooled under an inert atmosphere (N₂ or Ar) to strictly exclude moisture, preventing the hydrolysis issues discussed in Q1.
Step 1: Reagent Preparation
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (10.0 mmol, 1.28 g) in 25 mL of anhydrous dichloromethane (DCM).
Step 2: Base and Catalyst Addition
Add triethylamine (TEA) (15.0 mmol, 2.1 mL) to the solution, followed by 4-dimethylaminopyridine (DMAP) (1.0 mmol, 122 mg, 10 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.
Step 3: Electrophile Addition
Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3-nitrobenzoyl chloride (11.0 mmol, 2.04 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality Note: Dropwise addition controls the exothermic formation of the acylpyridinium intermediate and prevents localized heating that could lead to side reactions.
Step 4: Reaction Propagation
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The reaction is complete when the 2-chlorophenol spot (visualized by UV at 254 nm) completely disappears.
Step 5: Quench and Acid Wash
Quench the reaction by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and collect the lower organic layer. Wash the organic layer with 1 M HCl (2 × 20 mL). This step protonates TEA and DMAP, pulling them into the aqueous waste.
Step 6: Base Wash
Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). As noted in Q3, this removes any hydrolyzed 3-nitrobenzoic acid and trace unreacted 2-chlorophenol.
Step 7: Drying and Isolation
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 8: Purification
Recrystallize the crude solid from hot ethanol to yield pure 2-chlorophenyl 3-nitrobenzoate as a pale crystalline solid.
Welcome to the Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical thermodynamic and kinetic challenges encountered during the purificati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical thermodynamic and kinetic challenges encountered during the purification of 2-chlorophenyl 3-nitrobenzoate .
Because diaryl esters present unique physical chemistry challenges—specifically rotational flexibility and susceptibility to freezing-point depression—standard recrystallization templates often fail. This guide synthesizes field-proven methodologies, root-cause diagnostics, and self-validating protocols to ensure high-purity, scalable crystal recovery.
I. Diagnostic FAQs: Troubleshooting Phase Behaviors
Q1: Why does my 2-chlorophenyl 3-nitrobenzoate form a milky emulsion ("oil out") instead of crystallizing upon cooling?A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated compound separates into a secondary, solute-rich liquid phase rather than forming a rigid crystal lattice[1].
Causality: The root cause is thermodynamic. The melting point of 2-chlorophenyl 3-nitrobenzoate is being depressed below the solution's saturation temperature, typically due to the presence of synthetic impurities (e.g., unreacted 2-chlorophenol or isomeric acyl chlorides)[2]. Because impurities dissolve preferentially in this newly formed oil phase, the droplets become kinetically trapped, preventing nucleation and eventually hardening into an impure, amorphous glass[3].
Q2: How can I engineer my cooling profile to prevent this Liquid-Liquid Phase Separation?A: You must avoid generating high supersaturation rapidly. Oiling out is primarily a kinetic phenomenon driven by aggressive cooling rates[1].
To correct this, you must operate strictly within the Metastable Zone Width (MSZW). By cooling the solution slowly and introducing high-quality seed crystals halfway into the MSZW, you provide a low-energy surface for solute molecules to integrate into the crystal lattice, bypassing the liquid-liquid binodal curve entirely[1].
Workflow for resolving liquid-liquid phase separation (oiling out).
Q3: I am getting inconsistent melting points and crystal shapes (needles vs. prisms) across different batches. Is this polymorphism?A: Yes. Organic molecules with rotational degrees of freedom—such as the ester linkage in 2-chlorophenyl 3-nitrobenzoate—are highly prone to polymorphism[4].
Causality: Following Ostwald’s Rule of Stages, rapid cooling or anti-solvent crashing will initially precipitate the kinetically favored, metastable polymorph (often needles with lower bulk density and higher solubility). If left in the mother liquor, this metastable form undergoes a solvent-mediated phase transition into the thermodynamically stable form (often prisms)[5]. If your isolation timing varies between batches, you will capture different ratios of these polymorphs, leading to inconsistent melting points.
Kinetic vs. thermodynamic pathways in polymorphic crystallization.
II. Quantitative Data: Solvent System Selection
Choosing a solvent system with a boiling point significantly higher than the solute's melting point increases the risk of oiling out[2]. The table below summarizes the optimal solvent parameters for 2-chlorophenyl 3-nitrobenzoate.
Solvent System
Boiling Point (°C)
Solubility Profile
MSZW (Est. ΔT °C)
Oiling Out Risk
Ethyl Acetate / Heptane (1:3)
~75.0
Moderate
10 - 15
Low (Recommended)
Isopropanol (IPA)
82.5
Moderate to Low
12 - 18
Medium
Ethanol (Absolute)
78.4
High at reflux, low at 0°C
15 - 20
High (if highly impure)
Toluene
110.6
Very High
>25
Critical (Avoid)
III. Verified Methodology: Anti-Solvent Seeding Protocol
To guarantee the thermodynamic polymorph and prevent LLPS, utilize this self-validating anti-solvent crystallization protocol using Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent).
Step 1: Dissolution & Clarification
Dissolve crude 2-chlorophenyl 3-nitrobenzoate in minimal Ethyl Acetate at 60°C. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as heterogeneous nucleation sites for undesired polymorphs.
Step 2: Anti-Solvent Titration (Establishing the MSZW)
Maintain the solution at 60°C. Begin adding Heptane dropwise at a rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point). Immediately add 2-3 drops of Ethyl Acetate until the solution is perfectly clear again. You are now sitting at the upper boundary of the Metastable Zone.
Step 3: Seeding
Cool the reactor precisely to 55°C (moving halfway into the MSZW). Introduce 1-2% (w/w) of pure 2-chlorophenyl 3-nitrobenzoate seed crystals.
Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to grow on the existing thermodynamic lattice rather than oiling out[1].
Step 4: Aging & Controlled Cooling
Hold the temperature at 55°C for 60 minutes. This "aging" step allows the supersaturation to deplete slowly via crystal growth rather than secondary nucleation. After 60 minutes, initiate a linear cooling ramp of 0.2°C/min down to 5°C.
Step 5: Self-Validation Checkpoint
System Check: Before filtration, halt stirring and allow crystals to settle. Withdraw a 1 mL aliquot of the clear mother liquor and analyze via HPLC or UV-Vis.
Validation Rule: The concentration of the ester in the mother liquor must be <5 mg/mL. If it is >5 mg/mL, the system has not reached thermodynamic equilibrium; extend the hold time at 5°C for an additional 2 hours.
Step 6: Isolation & Washing
Filter the slurry under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled (0°C) Heptane to displace the impurity-rich mother liquor without dissolving the product. Dry under vacuum at 40°C to constant weight.
IV. References
Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]
KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from[Link]
Organic Process Research & Development. Polymorphic Crystallization and Structural Aspects. ACS Publications. Retrieved from [Link]
Technical Support Center: Optimizing 2-Chlorophenyl 3-Nitrobenzoate Production
Welcome to the Technical Support Center for the synthesis of 2-chlorophenyl 3-nitrobenzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-chlorophenyl 3-nitrobenzoate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, eliminate side products, and establish highly reproducible esterification workflows.
The synthesis of this specific ester via the reaction of 2-chlorophenol and 3-nitrobenzoyl chloride presents unique mechanistic challenges. The electron-withdrawing nature of the ortho-chloro group severely deactivates the phenol, making it a poor nucleophile. Consequently, competing side reactions—primarily the hydrolysis of the acyl chloride—often outcompete the desired esterification if conditions are not rigorously controlled.
Part 1: Quantitative Data Summary
Understanding the baseline metrics of the two primary synthetic routes is critical for selecting the right protocol for your lab.
Table 1: Comparative Yield and Impurity Profiles for Esterification Strategies
Reaction Parameter
Anhydrous Method (DMAP/TEA)
Biphasic Schotten-Baumann (Aq. NaOH)
Solvent System
Dichloromethane (DCM) or THF
Water / DCM (Biphasic)
Catalyst / Base
DMAP (0.1 eq) / Triethylamine (1.5 eq)
Sodium Hydroxide (10% aq. solution)
Optimal Temperature
0 °C warming to Room Temperature
Strictly 0 °C to 5 °C
Target Ester Yield
> 85%
50% - 70%
Primary Side Product
Unreacted 2-chlorophenol
3-nitrobenzoic acid
Side Product Frequency
< 5%
15% - 30%
Part 2: Troubleshooting FAQs (Causality & Mechanisms)
Q1: Why am I seeing a massive peak for 3-nitrobenzoic acid in my LC-MS/HPLC, and how do I eliminate it?Causality: 3-nitrobenzoyl chloride is highly electrophilic. If you are using the classic Schotten-Baumann conditions (aqueous base)[1], the hydroxide ions neutralize the generated HCl but also act as competing nucleophiles. Because 2-chlorophenol is sterically hindered and electronically deactivated, water/hydroxide often attacks the acyl chloride faster than the phenolate does, resulting in rapid hydrolysis to 3-nitrobenzoic acid[2].
Solution: If high purity is required, abandon aqueous conditions and switch to an anhydrous organic protocol using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). If you must use Schotten-Baumann for scale-up, you must keep the reaction strictly at 0–5 °C and use extreme mechanical agitation to maximize the surface area of the biphasic interface.
Q2: My reaction stalls with unreacted 2-chlorophenol. Should I add more base or heat the reaction?Causality: Absolutely do not heat the reaction. Heating an esterification reaction in the presence of a base will trigger saponification (ester cleavage). The base will attack the newly formed carbonyl carbon of your 2-chlorophenyl 3-nitrobenzoate, reverting it back into phenolate and 3-nitrobenzoate salts.
Solution: The stall is caused by the poor nucleophilicity of 2-chlorophenol. Instead of heat, use DMAP. DMAP attacks the acyl chloride to form an highly reactive, positively charged N-acylpyridinium intermediate. This intermediate is vastly more susceptible to attack by the weak 2-chlorophenol nucleophile than the original acid chloride.
Q3: Why did my product degrade during silica gel purification?Causality: Esters of highly deactivated phenols can be sensitive to the slightly acidic nature of standard silica gel, leading to slow cleavage on the column.
Solution: Neutralize your silica by pre-treating the column with 1% Triethylamine (TEA) in your starting hexane mobile phase, or bypass chromatography entirely by utilizing the recrystallization techniques outlined in the protocols below.
Part 3: Mechanistic Visualization
Reaction pathway of 2-chlorophenyl 3-nitrobenzoate synthesis and primary side reactions.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Anhydrous DMAP-Catalyzed Acylation (Recommended for High Yield)
This method avoids water entirely, eliminating the 3-nitrobenzoic acid side product.
Preparation: In an oven-dried round-bottom flask purged with Nitrogen, dissolve 1.0 equivalent of 2-chlorophenol and 0.1 equivalents of DMAP in anhydrous Dichloromethane (DCM).
Validation Checkpoint: Solution must be completely clear. Test the solvent with a Karl Fischer titrator; moisture must be <50 ppm.
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the flask. Cool the mixture to 0 °C using an ice-water bath.
Acylation: Dissolve 1.1 equivalents of 3-nitrobenzoyl chloride in a small volume of anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes via an addition funnel.
Validation Checkpoint: You must observe the immediate formation of a white, cloudy precipitate (TEA·HCl salt). This visual cue confirms the acylation event is actively occurring.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The UV-active phenol spot should disappear, replaced by a higher
Rf
ester spot.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP/TEA), followed by saturated
NaHCO3
(to remove trace acid), and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate. Recrystallize from hot ethanol.
This method utilizes water and avoids expensive organic bases, but requires strict temperature control to prevent hydrolysis[2].
Preparation: Dissolve 1.0 equivalent of 2-chlorophenol in a 10% aqueous NaOH solution (1.5 equivalents of NaOH).
Validation Checkpoint: Complete dissolution is mandatory. This confirms the formation of the water-soluble sodium 2-chlorophenolate. Any turbidity indicates unreacted phenol or organic impurities.
Cooling: Add an equal volume of DCM to create a biphasic system. Cool the entire reactor to strictly 0–5 °C.
Acylation: Dissolve 1.1 equivalents of 3-nitrobenzoyl chloride in DCM. Add dropwise while stirring at maximum RPM.
Validation Checkpoint: The biphasic system requires violent agitation to maximize the phase boundary. If the stirring is sluggish, hydrolysis will outpace esterification.
Workup & Validation: Separate the organic layer.
Validation Checkpoint (Hydrolysis Quantification): Acidify the remaining aqueous layer to pH 2 using concentrated HCl. A white precipitate confirms the presence of 3-nitrobenzoic acid. Weighing this dried precipitate allows you to quantify exactly how much of your acyl chloride was lost to hydrolysis.
Purification: Wash the organic layer with brine, dry over
Na2SO4
, concentrate, and purify via recrystallization.
References[2] Title: Schotten-Baumann Reaction - Name Reactions in Organic Synthesis. Source: Cambridge University Press. URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/schottenbaumann-reaction/[3] Title: Schotten–Baumann reaction. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction[1] Title: 2-CHLOROPHENYL 3-NITROBENZOATE. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/
optimizing temperature conditions for 2-chlorophenyl 3-nitrobenzoate esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges of synthesizing 2-chlorophenyl 3-nitrobenzoate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges of synthesizing 2-chlorophenyl 3-nitrobenzoate. The esterification of a deactivated phenol (2-chlorophenol) with an electron-deficient benzoic acid derivative (3-nitrobenzoic acid or its acid chloride) requires precise temperature control to suppress competing side reactions.
Below, we explore the causality and optimization of the two primary synthetic routes: the Steglich Esterification and the Schotten-Baumann Acylation.
Fig 1: Temperature-dependent mechanistic pathways in 2-chlorophenyl 3-nitrobenzoate synthesis.
Part 1: Steglich Esterification (DCC/DMAP Pathway)
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple 3-nitrobenzoic acid and 2-chlorophenol under mild, neutral conditions 1.
Troubleshooting & FAQs
Q: Why am I recovering unreacted 2-chlorophenol and a stable, unreactive byproduct instead of the target ester?A: You are likely experiencing a thermal 1,3-rearrangement of the active intermediate.
Causality: Upon adding DCC to 3-nitrobenzoic acid, an O-acylisourea intermediate forms. If the temperature exceeds 0 °C during this activation phase, or if DMAP is omitted, this intermediate rapidly undergoes an intramolecular migration of the acyl group from oxygen to nitrogen 1. This produces a highly stable, unreactive N-acylurea 2.
Solution: Strictly maintain the reaction at 0 °C during DCC addition to kinetically freeze the rearrangement. DMAP must be present to act as a superior nucleophile, intercepting the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which then reacts with the sterically hindered 2-chlorophenol at room temperature (20–25 °C) 3.
Fig 2: Logical relationship of temperature and DMAP in preventing N-acylurea formation.
Validation Checkpoint: The formation of the ester is directly correlated with the precipitation of dicyclohexylurea (DCU). If the solution remains clear 30 minutes after DCC addition, activation has failed.
Activation Phase (0 °C): Dissolve 1.0 eq of 3-nitrobenzoic acid and 0.1 eq of DMAP in anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.
Coupling Agent Addition: Dissolve 1.1 eq of DCC in a minimal volume of DCM. Add this dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature strictly at 0 °C to prevent N-acylurea formation 1.
Substrate Introduction: Add 1.0 eq of 2-chlorophenol dropwise to the activated mixture.
Esterification Phase (20–25 °C): Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–24 hours. Self-Validation: A white precipitate (DCU) will form, confirming successful activation and water uptake 4.
Workup: Filter the suspension through a Celite pad to remove insoluble DCU. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Part 2: Schotten-Baumann Acylation (Acid Chloride Pathway)
The Schotten-Baumann reaction utilizes 3-nitrobenzoyl chloride and 2-chlorophenol in a biphasic system (aqueous base/organic solvent) 5.
Troubleshooting & FAQs
Q: Why is my 3-nitrobenzoyl chloride converting back to 3-nitrobenzoic acid rather than forming the ester?A: Your reaction temperature is too high, leading to competitive hydrolysis.
Causality: The Schotten-Baumann reaction is exothermic. According to foundational kinetic studies, the reaction between an alcohol/phenol and an acid chloride in an aqueous alkaline medium must be carried out at the lowest possible temperature 6. At elevated temperatures (>10 °C), the hydroxide ions in the aqueous phase nucleophilically attack the acid chloride faster than the phenoxide ion does, hydrolyzing it back to 3-nitrobenzoic acid.
Solution: Cool the biphasic mixture to 0–5 °C and control the addition rate of the base to maintain a pH of ~10, which optimizes the phenoxide concentration while minimizing background hydrolysis 6.
Validation Checkpoint: Continuous pH monitoring. A rapid, unrecoverable drop in pH indicates excessive hydrolysis of the acid chloride, generating HCl.
Phenoxide Generation (0–5 °C): Dissolve 1.0 eq of 2-chlorophenol in a biphasic mixture of DCM and water (1:1 v/v). Submerge in an ice bath. Add 1.1 eq of aqueous NaOH (10% w/v) dropwise while stirring vigorously.
Acylation Phase: Dissolve 1.1 eq of 3-nitrobenzoyl chloride in a small volume of DCM. Add this dropwise to the chilled biphasic mixture over 20 minutes.
Thermal & pH Control: Maintain the internal temperature strictly between 0 °C and 5 °C. Self-Validation: Monitor the aqueous layer's pH. If it drops below 9.8, add dilute NaOH to maintain a pH of ~10.0 6.
Completion: Stir for 2 hours at 0–5 °C.
Workup: Separate the organic layer. Wash the organic phase with cold water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude 2-chlorophenyl 3-nitrobenzoate.
Quantitative Data: Temperature Impact on Reaction Yield
The following table summarizes the causal relationship between temperature control and product distribution for both methodologies, based on established kinetic behaviors.
Synthesis Method
Reaction Phase
Temp (°C)
Expected Ester Yield (%)
Major Byproduct / Failure Mode
Steglich
DCC Activation
0 °C
> 85%
Minimal (DCU precipitates normally)
Steglich
DCC Activation
25 °C
< 40%
N-acylurea (irreversible rearrangement)
Schotten-Baumann
Acylation
0–5 °C
> 90%
Minimal (Trace 3-nitrobenzoic acid)
Schotten-Baumann
Acylation
> 20 °C
< 50%
3-nitrobenzoic acid (rapid hydrolysis)
References
Grokipedia. "Steglich esterification - Activation of Carboxylic Acid". 1
BenchChem. "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives". 3
preventing hydrolytic degradation of 2-chlorophenyl 3-nitrobenzoate during storage
Welcome to the Technical Support Center for reactive ester management. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-chlorophenyl 3-nitrob...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive ester management. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-chlorophenyl 3-nitrobenzoate . Due to its highly reactive structural profile, this compound is notoriously susceptible to hydrolytic degradation during routine storage and handling.
Below, you will find a mechanistic breakdown of its instability, a troubleshooting FAQ, quantitative storage data, and a self-validating protocol to ensure absolute chemical integrity.
Mechanistic Overview: The Vulnerability of Aryl Benzoates
To prevent degradation, we must first understand the causality of the molecule's instability. 2-chlorophenyl 3-nitrobenzoate is an aryl ester flanked by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO2) at the meta position of the benzoate ring, and a chlorine atom (-Cl) at the ortho position of the phenolic leaving group.
The inductive and resonance effects of the 3-nitro group pull electron density away from the ester carbonyl carbon, drastically increasing its electrophilicity. Simultaneously, the 2-chloro group stabilizes the resulting phenoxide anion, making it an excellent leaving group[1]. Consequently, even trace amounts of atmospheric moisture (water acting as a nucleophile) can easily breach the activation energy barrier, forming an oxymonoanionic tetrahedral intermediate that rapidly collapses into 3-nitrobenzoic acid and 2-chlorophenol[2].
Logical mechanism of moisture-driven hydrolytic degradation in 2-chlorophenyl 3-nitrobenzoate.
Troubleshooting & FAQs
Q: Why does my 2-chlorophenyl 3-nitrobenzoate degrade so rapidly even when stored in a sealed container in a standard -20°C freezer?A: Standard laboratory freezers undergo frequent frost-thaw cycles, creating a high-humidity internal environment. If your container contains ambient air (which holds moisture), the drop in temperature causes that moisture to condense directly onto the cold powder. Because esters are highly vulnerable to hydrolysis[3], this localized water acts as a nucleophile, initiating degradation.
Q: I noticed a strong, medicinal/phenolic odor upon opening my storage vial. What does this indicate?A: A phenolic odor is a definitive diagnostic indicator of advanced hydrolysis. The cleavage of the ester bond releases 2-chlorophenol, which has a sharp, characteristic smell. If you detect this, your batch has been compromised. You must verify the purity via HPLC or 1H-NMR before proceeding with any sensitive assays.
Q: Can I use standard rubber septa to seal the vials during storage?A: No. Standard silicone or rubber septa are highly permeable to water vapor over time. You must use Polytetrafluoroethylene (PTFE)-lined solid caps. PTFE provides an absolute barrier to moisture and prevents the plasticizers in standard caps from leaching into your compound.
Q: How can I establish a "self-validating" storage system to guarantee my compound is safe?A: A self-validating system relies on visual, binary feedback that confirms the micro-environment's integrity without requiring you to open the primary vial. Store your primary sealed vials inside a secondary transparent Mylar pouch containing indicating silica gel (which transitions from blue to pink in the presence of >8% relative humidity). If the indicator remains blue, your storage protocol is validated. If it turns pink, the environmental seal has failed.
Storage Optimization Data
The following table synthesizes the expected degradation profile of highly reactive aryl benzoates under various storage conditions. To preserve polymer and ester properties, samples must be stored at low temperatures under an inert atmosphere[4].
Storage Temperature
Atmosphere
Primary Packaging
Secondary Containment
Est. 6-Month Hydrolysis Rate
-20°C
Argon (Ar)
Amber Glass + PTFE Cap
Mylar Pouch + Desiccant
< 0.5%
-20°C
Ambient Air
Clear Glass + PTFE Cap
None
4.2%
4°C (Fridge)
Ambient Air
Glass + Rubber Septum
None
12.8%
25°C (Room Temp)
Ambient Air
Plastic Microfuge Tube
None
> 45.0%
Data Interpretation: Argon is specifically chosen over Nitrogen because it is denser than air. When purged into a vial, Argon settles at the bottom, creating a protective blanket directly over the solid compound, whereas Nitrogen easily mixes with ambient air during capping.
Self-Validating Handling Protocol
To prevent the introduction of moisture during routine experimental use, follow this step-by-step methodology for aliquoting and storing 2-chlorophenyl 3-nitrobenzoate.
Step-by-Step Methodology:
Desiccation & Preparation: Dry all amber glass vials and PTFE-lined caps in a vacuum oven at 110°C for 24 hours to strip surface-bound water molecules from the glass.
Inert Atmosphere Transfer: Transfer the bulk compound and the dried vials into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Causality: Handling the bulk powder in ambient air exposes the entire batch to humidity; glovebox handling isolates the master batch.
Single-Use Aliquoting: Dispense the compound into single-experiment aliquots. Causality: Repeatedly opening a bulk vial introduces fresh moisture each time. Single-use aliquots ensure the master batch is never exposed to thermal cycling or ambient air.
Hermetic Sealing: Cap the vials tightly with the PTFE-lined closures. Wrap the cap-vial junction tightly with Parafilm to prevent micro-gas exchange during long-term storage.
Secondary Containment (Self-Validation): Place the aliquots into a secondary container (e.g., a vacuum desiccator or sealed Mylar pouch) alongside a cobalt-chloride humidity indicator card.
Thermal Equilibration (Critical Thawing Step): When retrieving an aliquot from the -20°C freezer for an experiment, do not open it immediately . Allow the sealed vial to sit in a room-temperature desiccator for at least 60 minutes. Causality: Opening a cold vial immediately causes ambient moisture to instantly condense on the cold powder, ruining the sample.
Step-by-step workflow for the inert handling and storage of moisture-sensitive aryl benzoates.
References
Source: roquette.
Source: jcsp.org.
Source: alliedacademies.
Title: Storage Stability Study of Salicylate-based Poly(anhydride-esters)
Technical Support Center: Resolving HPLC Peak Tailing for 2-Chlorophenyl 3-Nitrobenzoate Analysis
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with chromatographic distortions during the High-Performance Liquid Chro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with chromatographic distortions during the High-Performance Liquid Chromatography (HPLC) analysis of 2-chlorophenyl 3-nitrobenzoate.
While this active compound is nominally neutral, its highly electronegative substituents dictate complex chromatographic behaviors. This guide synthesizes fundamental retention theory with field-proven troubleshooting protocols to help you isolate root causes and restore method integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: How do I accurately quantify peak tailing to determine if my method meets regulatory system suitability requirements?A1: Peak asymmetry must be quantified using standardized metrics to ensure compliance and reproducibility. According to the harmonized United States Pharmacopeia (USP) General Chapter <621>, the traditional term "tailing factor" has been updated to "symmetry factor" (
As
)[1],[2]. It is calculated using the formula:
As=2dW0.05
where
W0.05
is the total peak width at 5% of the peak height, and
d
is the distance from the peak front to the retention time perpendicular, also measured at 5% of the peak height[3],[4].
Causality & Validation: A perfectly symmetrical, Gaussian peak yields an
As
of 1.0. For routine pharmaceutical analysis, an
As
between 0.8 and 1.5 is generally acceptable[4],[5]. Values exceeding 1.5 indicate the presence of multiple retention mechanisms or physical system voids, requiring immediate troubleshooting[6],[4].
Q2: Why does 2-chlorophenyl 3-nitrobenzoate exhibit severe peak tailing on my standard C18 column, even though it is not a basic amine?A2: Peak tailing fundamentally occurs when more than one retention mechanism is present, and one of those mechanisms becomes kinetically slow or overloaded[3],[4]. While 2-chlorophenyl 3-nitrobenzoate lacks the basic amine groups that classically trigger silanol interactions, it possesses a highly polarizable nitro group and an ester carbonyl.
The Mechanism: On older "Type A" silica columns, unreacted, acidic silanol groups (Si-OH) remain on the stationary phase surface. The localized dipoles of the nitro and ester groups in 2-chlorophenyl 3-nitrobenzoate can engage in strong dipole-dipole interactions or act as hydrogen bond acceptors with these ionized silanols[6]. Furthermore, trace metal impurities (such as iron or aluminum) inherent in lower-purity silica matrices can coordinate with the electronegative chloro and nitro groups, causing a fraction of the analyte molecules to "stick" and elute slowly, forming a tail[3].
Q3: How do I differentiate between a chemical interaction, column overload, and a physical system issue?A3: A self-validating diagnostic approach isolates the root cause by altering one variable at a time:
System-Wide vs. Analyte-Specific: Inject a well-behaved, neutral test probe (e.g., uracil or toluene). If the test probe also tails, or if all peaks in your chromatogram exhibit tailing, the issue is physical—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume in your tubing[7],[6].
Mass Overload: If only the 2-chlorophenyl 3-nitrobenzoate peak tails, inject the sample at 1/10th the original concentration. If the peak shape dramatically improves (symmetry factor approaches 1.0), the column was overloaded[7],[6].
Chemical Secondary Interactions: If tailing persists specifically for your analyte despite dilution and a healthy physical system, the cause is secondary chemical interactions[6],[4].
Part 2: Diagnostic Data & Workflows
Table 1: Peak Tailing Diagnostic Matrix
Summarizing quantitative data and visual symptoms allows for rapid comparison and diagnosis.
Reduce injection volume or use higher capacity phase[7],[6].
Only analyte tails; persists on dilution
> 1.5 regardless of concentration
Chemical Interaction
Dipole-dipole/H-bonding with free silanols
Switch to end-capped Type B silica; apply gradient[3],[4].
Troubleshooting Workflows
Decision tree for diagnosing and resolving HPLC peak tailing based on chromatographic symptoms.
Primary and secondary retention mechanisms of 2-chlorophenyl 3-nitrobenzoate on silica columns.
Part 3: Step-by-Step Experimental Protocol
To systematically eliminate peak tailing for 2-chlorophenyl 3-nitrobenzoate, execute the following self-validating protocol:
Step 1: System Suitability Baseline & Physical Integrity Check
Inject your standard solution of 2-chlorophenyl 3-nitrobenzoate and calculate the initial Symmetry Factor (
As
).
Inject a neutral, unretained marker (e.g., uracil for RP-HPLC) to assess the physical fluidics.
Validation: If the uracil
As
> 1.2, the issue is physical. Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit to remove accumulated particulates[7]. Re-inject uracil to confirm the system is physically sound before proceeding.
Step 2: Overload Assessment
Dilute the 2-chlorophenyl 3-nitrobenzoate sample by a factor of 10 using the initial mobile phase conditions.
Inject the diluted sample and recalculate
As
.
Validation: If
As
improves significantly, the column was overloaded. Permanently reduce your routine injection volume (e.g., from 20 µL to 5 µL) or switch to a column with a higher carbon load to increase sample capacity[7],[6].
Step 3: Stationary Phase Optimization
If tailing persists despite dilution, the silica matrix is interacting with the analyte's nitro/ester groups.
Switch from an older Type A silica column to a modern, high-purity, fully end-capped Type B silica column[3],[4].
Causality: Type B silica is synthesized from highly purified silanes, drastically reducing trace metal content and minimizing the presence of highly active, acidic silanols that cause secondary interactions[3].
If operating under isocratic conditions, transition the method to a gradient elution profile (e.g., 40% to 90% Acetonitrile over 10 minutes).
Causality: Under gradient conditions, the tail of the peak is exposed to a slightly stronger solvent concentration than the front of the peak. This causes "gradient compression," which physically pushes the slower-moving tail molecules into the main peak body, effectively reducing tailing and sharpening the peak[3],[4].
Technical Support Center: Optimizing Liquid-Liquid Extraction of 2-Chlorophenyl 3-Nitrobenzoate
Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-chlorophenyl 3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-chlorophenyl 3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical separation process. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.
This section addresses the fundamental concepts governing the successful extraction of 2-chlorophenyl 3-nitrobenzoate.
Q1: What is liquid-liquid extraction and why is it a suitable method for 2-chlorophenyl 3-nitrobenzoate?
Liquid-liquid extraction is a mass transfer operation used to separate a compound (solute) from a solution by contacting it with an immiscible liquid (solvent).[1] The separation is based on the principle of differential solubility; the target compound will preferentially move into the solvent in which it is more soluble.
For 2-chlorophenyl 3-nitrobenzoate, LLE is highly effective due to its favorable physicochemical properties. The key parameter is its partition coefficient (LogP), which predicts how a compound will distribute between an aqueous and an organic phase.[2][3]
A positive LogP value, such as the 3.7 for our compound, indicates that it is significantly more soluble in a non-polar organic solvent than in polar water.[2][3] This strong preference for the organic phase allows for its efficient removal from an aqueous reaction mixture or solution.
Q2: How do I select the optimal organic solvent for my extraction?
Solvent selection is the most critical factor for a successful extraction.[5][6] The ideal solvent should have a high affinity for 2-chlorophenyl 3-nitrobenzoate while being immiscible with the aqueous phase.[7]
Causality Behind Solvent Choice:
Polarity Matching: The goal is to match the polarity of the solvent with the analyte.[2] Given the XlogP of 3.7, a non-polar or moderately polar solvent is appropriate.
Selectivity: The solvent should maximize the dissolution of the target compound while minimizing the dissolution of impurities.[6][7]
Density: A significant density difference from water simplifies the separation of layers.
Boiling Point: A low boiling point facilitates easy removal of the solvent post-extraction to recover the final product.
Here is a comparison of common solvents:
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Water Miscibility
Rationale & Expert Insight
Dichloromethane (DCM)
3.1
~1.33
39.6
Immiscible
Pro: Excellent solvating power and low boiling point.[7] Con: Denser than water (forms the bottom layer), which can be counterintuitive for some workflows. It is also a regulated solvent in some jurisdictions.
Ethyl Acetate (EtOAc)
4.4
~0.90
77.1
Slightly Miscible
Pro: Good balance of polarity and less dense than water (forms top layer).[7] Generally considered a "greener" solvent than DCM. Con: Slight miscibility with water can lead to co-extraction of water, requiring a thorough drying step.
Toluene
2.4
~0.87
110.6
Immiscible
Pro: Excellent for non-polar compounds and is less dense than water. Con: High boiling point makes it more difficult to remove via evaporation.
Hexane
0.1
~0.66
68.0
Immiscible
Pro: Highly non-polar, good for extracting very non-polar compounds from polar impurities.[7] Con: May have lower solvating power for 2-chlorophenyl 3-nitrobenzoate compared to DCM or EtOAc due to the presence of nitro and ester groups.
Q3: What is the role of pH in extracting a neutral compound like an ester?
For ionizable compounds, adjusting the pH of the aqueous phase is crucial to ensure they are in their neutral form for extraction into the organic phase.[2][3] However, 2-chlorophenyl 3-nitrobenzoate is an ester and is considered a neutral compound under typical LLE conditions.
Therefore, the primary purpose of pH adjustment in this context is not to alter the target compound but to remove acidic or basic impurities .[8][9]
Washing with a weak base (e.g., 5% sodium bicarbonate solution) will deprotonate acidic impurities (like residual 3-nitrobenzoic acid), converting them into their water-soluble salt forms, which will partition into the aqueous phase.
Washing with a weak acid (e.g., 5% hydrochloric acid) will protonate basic impurities, making them soluble in the aqueous layer.[10]
Q4: What is "salting out" and when should I use it?
"Salting out" is a technique used to improve extraction efficiency by adding a high concentration of a simple salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase.[2][5]
Mechanism of Action: The dissolved salt increases the ionic strength of the aqueous layer. This reduces the solubility of non-polar organic compounds in the aqueous phase by decreasing the availability of "free" water molecules to solvate them.[11] This effect drives more of the 2-chlorophenyl 3-nitrobenzoate into the organic solvent, thereby increasing the partition coefficient and overall recovery.[5] This is particularly useful if you are experiencing low recovery or if your compound has some slight water solubility.
Section 2: Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the extraction of 2-chlorophenyl 3-nitrobenzoate.
Experimental Workflow Diagram
Caption: Partitioning based on differential solubility.
This visualization illustrates how the target compound (T), with its high affinity for the organic phase (high K value), moves into the organic solvent, while water-soluble impurities (I) remain in the aqueous phase, achieving separation.
References
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis.
Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank - ACS Public
Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. - ResearchSpace@UKZN.
Technical Support Center: Handling the Moisture Sensitivity of 2-Chlorophenyl 3-Nitrobenzoate
Welcome to the technical support guide for 2-chlorophenyl 3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals who handle this reactive compound.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 2-chlorophenyl 3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals who handle this reactive compound. Due to its chemical structure, 2-chlorophenyl 3-nitrobenzoate is susceptible to hydrolysis, a reaction that can compromise experimental integrity, reduce yields, and introduce impurities. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful use of this reagent in your critical applications.
Section 1: Understanding the Risk - The Chemistry of Hydrolysis
This section addresses the fundamental chemical principles governing the moisture sensitivity of 2-chlorophenyl 3-nitrobenzoate.
Q1: What is 2-chlorophenyl 3-nitrobenzoate and why is it so sensitive to moisture?
A: 2-Chlorophenyl 3-nitrobenzoate (CAS No: 85965-90-8) is an aromatic ester.[1][2] Its sensitivity to moisture stems from the ester functional group, which is susceptible to hydrolysis—a chemical reaction where water cleaves the ester bond.
The reactivity of this specific ester is significantly enhanced by the electronic effects of its substituents. The carbonyl carbon of the ester is flanked by two electron-withdrawing aromatic rings: the 2-chlorophenyl group and the 3-nitrophenyl group. These groups pull electron density away from the carbonyl carbon, making it more electrophilic and thus a more attractive target for nucleophilic attack by water. This inherent electronic property makes the compound much more prone to degradation by ambient moisture compared to esters with electron-donating groups.[3]
Q2: What are the specific consequences of moisture contamination in my experiments?
A: Moisture contamination leads to the irreversible hydrolysis of 2-chlorophenyl 3-nitrobenzoate, breaking it down into 2-chlorophenol and 3-nitrobenzoic acid. This degradation has several critical consequences:
Reduced Yield: The primary reagent is consumed by the side reaction with water, directly lowering the yield of your desired product.
Product Impurity: The hydrolysis byproducts, 2-chlorophenol and 3-nitrobenzoic acid, will contaminate your reaction mixture, complicating purification and potentially leading to false results in analytical tests.
Inconsistent Results: Failure to control moisture will lead to poor reproducibility between experiments, undermining the reliability of your research.
Q3: How can I detect if my sample of 2-chlorophenyl 3-nitrobenzoate has been compromised by hydrolysis?
A: You can detect degradation using several analytical methods:
Thin-Layer Chromatography (TLC): A quick check will show new spots corresponding to the more polar byproducts (2-chlorophenol and 3-nitrobenzoic acid) in addition to the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. You will observe new peaks characteristic of the aromatic protons of 2-chlorophenol and 3-nitrobenzoic acid, which will be distinct from the parent ester.
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) from the carboxylic acid of 3-nitrobenzoic acid is a clear indicator of hydrolysis.
Section 2: Proactive Measures - Storage and Handling Protocols
Proper storage and handling are the most effective strategies to prevent moisture-induced degradation.
Q4: What is the correct way to store unopened and opened containers of 2-chlorophenyl 3-nitrobenzoate?
A: Proper storage is critical to maintaining the compound's integrity.[4]
Unopened Containers: Keep the manufacturer-sealed container in a cool, dark, and dry place. If it is supplied in a specialized bottle like a Sure/Seal™, do not remove the cap until you are ready to use it.[5]
Opened Containers: Once opened, the compound must be protected from atmospheric moisture. The best practice is to store the container inside a secondary containment system that provides a dry environment.
Storage Method
Relative Humidity (RH)
Key Considerations
Laboratory Desiccator
<15% RH
Use an active desiccant (e.g., Drierite, silica gel with indicator). Ensure the seal is greased and airtight.
Nitrogen Dry Cabinet
<5% RH
Provides a positive pressure of inert gas, offering excellent protection. Ideal for frequent use.[6][7]
Glovebox
<1 ppm H₂O
The gold standard for storing highly sensitive materials. Offers the most controlled environment.[8]
Protocol 1: Step-by-Step Guide to Weighing and Dispensing the Solid
This protocol outlines the procedure for handling the solid reagent while minimizing moisture exposure.
Method A: Inside a Glovebox (Preferred Method)
Environment Check: Ensure the glovebox atmosphere has low levels of water (<1 ppm).[8]
Transfer Materials: Move the sealed container of 2-chlorophenyl 3-nitrobenzoate, a clean spatula, a weigh boat, and your reaction vessel into the glovebox antechamber.
Purge Antechamber: Cycle the antechamber with inert gas as per the glovebox operating procedure to remove air and moisture.[9]
Dispense: Inside the main chamber, open the reagent container. Quickly weigh the desired amount of the solid and add it directly to your reaction vessel.
Reseal: Tightly cap the reagent container. It is good practice to further seal it with paraffin film before removing it from the glovebox for external storage.
Method B: On the Benchtop using an Inert Gas Flow
Preparation: Have your pre-dried reaction flask ready and sealed with a septum.[5]
Inert Gas: Insert a needle connected to a source of dry nitrogen or argon into the septum to create a positive pressure and an outflow needle to vent.
Quick Weighing: On a balance, weigh the desired amount of solid into a small vial or beaker. Work quickly to minimize time exposed to air.
Transfer: Briefly remove the septum from the reaction flask and add the solid against the counterflow of inert gas. Immediately reseal the flask. This technique is less ideal than using a glovebox but can be effective for less sensitive applications.[9]
Section 3: The Anhydrous Environment - Experimental Setup
The success of your reaction depends on maintaining anhydrous (water-free) conditions throughout the experiment.
Q5: What is the recommended experimental setup for reactions involving this compound?
A: All reactions should be conducted under an inert atmosphere using specialized glassware and techniques. The two most common systems are the Schlenk line and the glovebox.[9][10][11] A Schlenk line provides a dual vacuum and inert gas manifold, allowing for the effective removal of air and moisture from the reaction vessel.[5][10]
Protocol 2: Preparing Glassware for Anhydrous Reactions
Laboratory glassware has a thin film of adsorbed moisture that must be removed before use.[5]
Cleaning: Thoroughly clean all glassware (flasks, condensers, dropping funnels, etc.) and magnetic stir bars.
Drying (Choose one method):
Oven-Drying: Place glassware in a laboratory oven at >125°C for at least 4 hours, or preferably overnight.[5]
Flame-Drying: Assemble the glassware. Connect it to a Schlenk line and apply a vacuum. Heat the entire surface of the glass with a heat gun or a gentle flame until all visible moisture is gone. Caution: Never flame-dry a flask containing solvent or under positive pressure.
Cooling: Allow the hot glassware to cool to room temperature under a vacuum or a positive pressure of dry inert gas (nitrogen or argon).[10] This prevents moist lab air from being drawn back into the flask as it cools.
Below is a diagram illustrating the standard workflow for setting up an anhydrous reaction using a Schlenk line.
Caption: Workflow for setting up an anhydrous reaction.
Q6: How do I ensure my reaction solvents are sufficiently dry?
A: Using truly anhydrous solvents is non-negotiable.
Commercial Anhydrous Solvents: The most reliable option is to purchase high-quality anhydrous solvents packaged in sealed bottles (e.g., Sure/Seal™ bottles from Sigma-Aldrich).[5] These solvents have very low water content and are ready to use.
Solvent Purification Systems (SPS): Many labs use systems that pass solvents through columns of activated alumina or other drying agents to provide anhydrous solvents on demand.
Distillation: The traditional method involves distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). This method requires significant expertise to perform safely and effectively.
Solvent
Common Drying Agent
Max Water Content (Anhydrous Grade)
Tetrahydrofuran (THF)
Sodium/Benzophenone
< 30 ppm
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
< 30 ppm
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
< 30 ppm
Toluene
Sodium
< 30 ppm
Section 4: Troubleshooting Guide - When Things Go Wrong
Even with careful planning, issues can arise. This section provides a logical framework for troubleshooting.
Q7: My reaction gave a low yield and my NMR shows byproducts of hydrolysis. What went wrong?
A: This is a classic symptom of moisture contamination. Use the following logic tree to diagnose the source of the water.
Caption: Troubleshooting logic for moisture contamination.
Q8: I suspect my stored bottle of 2-chlorophenyl 3-nitrobenzoate is old or has been compromised. Can it be salvaged?
A: First, you must confirm its condition. Take a small sample and run a quick analytical test (TLC or ¹H NMR). If you detect the presence of 2-chlorophenol and 3-nitrobenzoic acid, the reagent is partially decomposed.
For minor decomposition: It may be possible to purify the bulk material by recrystallization from a suitable anhydrous solvent. However, this is time-consuming and may not be practical.
For significant decomposition: It is almost always more efficient and scientifically rigorous to discard the compromised reagent and start with a fresh, unopened bottle. The cost of a new bottle is often far less than the cost of failed experiments and wasted time.
References
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments). Available at: [Link]
Wikipedia. Air-free technique. Available at: [Link]
NextSDS. (n.d.). 2-CHLOROPHENYL 3-NITROBENZOATE — Chemical Substance Information. Available at: [Link]
Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Manipulation of Air-Sensitive Compounds. In "Synthesis and Technique in Inorganic Chemistry: A Laboratory Manual" (3rd ed.). University Science Books.
PubChem. 2-Chlorophenyl 3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene. Available at: [Link]
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI Bookshelf. Available at: [Link]
Um, I. H., et al. (2010). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Bulletin of the Korean Chemical Society.
JYPCBA. (2024). Proper Storage and Handling of Moisture Sensitive Devices (MSDs). Available at: [Link]
PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]
PubChemLite. 2-chlorophenyl 3-nitrobenzoate (C13H8ClNO4). Available at: [Link]
Google Patents. (2014). WO2014138603A1 - Stabilization of moisture-sensitive drugs.
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
MDPI. (2025). Hygrosensitive Response and Characteristics of Copolymer Coatings with Potential for Humidity Monitoring. Available at: [Link]
overcoming steric hindrance in 2-chlorophenyl 3-nitrobenzoate synthesis
Portal: Advanced Organic Synthesis & Troubleshooting Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 2-chlorophenyl 3-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Portal: Advanced Organic Synthesis & Troubleshooting
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of 2-chlorophenyl 3-nitrobenzoate via the esterification of 2-chlorophenol and 3-nitrobenzoyl chloride is notoriously difficult. This guide provides field-proven troubleshooting strategies to overcome the thermodynamic and kinetic barriers associated with this specific reaction.
Part 1: Mechanistic Causality – Understanding the Barrier
Before troubleshooting, we must establish why this reaction fails under standard conditions. 2-Chlorophenol presents a dual-threat to successful acylation:
Steric Hindrance: The chlorine atom at the ortho-position physically occludes the trajectory required for the phenolic oxygen to attack the carbonyl carbon of the acyl chloride.
Electronic Deactivation: Chlorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the hydroxyl group, severely reducing its nucleophilicity.
To overcome this, we cannot rely on standard base-catalyzed acylation. We must alter the reaction pathway by introducing a nucleophilic catalyst that generates a highly electrophilic intermediate, forcing the reaction forward despite the steric clash.
Part 2: Troubleshooting Q&A
Q1: Why is my standard Pyridine/DCM protocol yielding <20% of 2-chlorophenyl 3-nitrobenzoate?A: Pyridine is a weak nucleophilic catalyst and primarily acts as an acid scavenger. For sterically hindered and electronically deactivated phenols like 2-chlorophenol, pyridine cannot sufficiently activate the acyl chloride[1]. The activation energy barrier remains too high. Solution: Switch to a 4-Dimethylaminopyridine (DMAP) catalyzed system or pre-form the phenoxide ion.
Q2: How does DMAP specifically overcome the ortho-chlorine steric barrier?A: DMAP acts as a potent nucleophilic catalyst. It attacks 3-nitrobenzoyl chloride to form an N-acylpyridinium intermediate. The dimethylamino group stabilizes this intermediate via resonance, increasing its lifetime while making the carbonyl carbon exceptionally electrophilic[2]. This heightened electrophilicity shifts the transition state, allowing the poor nucleophile (2-chlorophenol) to successfully attack the carbonyl carbon[3].
Q3: My reaction mixture turns cloudy after 30 minutes. Is the reaction failing?A: No, this is a built-in self-validation checkpoint . If you are using Triethylamine (Et₃N) as an auxiliary base alongside catalytic DMAP, the cloudiness is the precipitation of triethylamine hydrochloride (Et₃N·HCl). This visual cue confirms that the acylation is proceeding and HCl is being successfully scavenged from the system.
Q4: I am seeing a large amount of 3-nitrobenzoic acid instead of the ester on my LC-MS. What went wrong?A: Your system is contaminated with moisture. 3-Nitrobenzoyl chloride is highly sensitive to hydrolysis. Water competes with your hindered phenol, and because water is vastly more nucleophilic, it rapidly converts the acid chloride into 3-nitrobenzoic acid[4]. Solution: Rigorously dry your solvents and validate with Karl Fischer titration (<50 ppm water) before adding the acyl chloride.
Part 3: Quantitative Data Comparison
The following table summarizes the causality between reaction conditions and yield, allowing you to select the optimal pathway based on your available reagents.
Acylation Method
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Note
Standard
Pyridine (2.0 eq)
DCM
25
24
< 20
Hindrance prevents nucleophilic attack.
DMAP Catalysis
DMAP (0.1 eq) / Et₃N
DCM
0 → 25
12
85 - 90
Acylpyridinium intermediate overcomes barrier.
Steglich-Type
DCC / DMAP (0.1 eq)
DCM
25
24
60 - 70
Requires starting from 3-nitrobenzoic acid; urea byproduct removal is difficult.
Phenoxide
NaH (1.1 eq)
THF
0 → 25
4
> 92
Deprotonation creates a highly reactive, unhindered phenoxide nucleophile.
This protocol utilizes DMAP to lower the activation energy, while Et₃N acts as an auxiliary base to regenerate the catalyst.
System Preparation: Purge a round-bottom flask with Argon. Add 2-chlorophenol (1.0 eq, 10 mmol) and dry Dichloromethane (DCM, 0.2 M).
Causality: Argon prevents atmospheric moisture from entering. DCM is chosen for its non-polar nature, which accelerates the DMAP reaction rate compared to polar solvents[3].
Reagent Addition: Add Triethylamine (Et₃N, 1.5 eq) and DMAP (0.1 eq). Stir for 5 minutes.
Self-Validation Checkpoint: Perform a Karl Fischer titration on an aliquot. Proceed ONLY if water content is <50 ppm to prevent hydrolysis of the acyl chloride.
Electrophile Introduction: Cool the flask to 0 °C in an ice bath. Dissolve 3-nitrobenzoyl chloride (1.1 eq) in 5 mL of dry DCM and add dropwise over 15 minutes.
Causality: The formation of the acylpyridinium intermediate is highly exothermic. The ice bath prevents thermal degradation of the intermediate and suppresses side reactions.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
Self-Validation Checkpoint: A white precipitate (Et₃N·HCl) should form within 30-60 minutes, confirming the generation of HCl and the progression of the acylation.
Reaction Monitoring: Check via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the 2-chlorophenol spot.
Workup: Quench with saturated aqueous NaHCO₃ (to destroy excess acid chloride). Wash the organic layer sequentially with 1M HCl (to remove DMAP and Et₃N), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-chlorophenyl 3-nitrobenzoate.
If Protocol A fails due to substrate impurities or extreme electronic deactivation, this brute-force method completely deprotonates the phenol to maximize nucleophilicity.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in dry Tetrahydrofuran (THF) at 0 °C under Argon.
Self-Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) will occur. Wait until bubbling ceases completely (approx. 30 mins). This visually validates that the 2-chlorophenoxide ion has been quantitatively formed.
Acylation: Add 3-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C. Stir for 4 hours, allowing it to warm to room temperature.
Causality: The phenoxide is nucleophilic enough to attack the acid chloride directly without the need for a DMAP intermediate.
Workup: Carefully quench with ice water (to neutralize unreacted NaH). Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.
Part 6: References
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism
Source: ResearchGate
URL:
2-chlorophenyl 3-nitrobenzoate vs 4-chlorophenyl 3-nitrobenzoate reactivity
An in-depth comparative analysis of ester reactivity requires moving beyond basic structural descriptions to understand the delicate interplay between electronic induction, resonance, and steric hindrance. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of ester reactivity requires moving beyond basic structural descriptions to understand the delicate interplay between electronic induction, resonance, and steric hindrance. As a Senior Application Scientist, I have structured this guide to objectively evaluate the reactivity profiles of 2-chlorophenyl 3-nitrobenzoate (the ortho-chloro isomer) and 4-chlorophenyl 3-nitrobenzoate (the para-chloro isomer).
These compounds are critical model substrates in physical organic chemistry, biocatalysis, and the development of active ester intermediates for drug synthesis. By dissecting their behavior during nucleophilic acyl substitution (specifically alkaline hydrolysis and aminolysis), we can extract predictive principles applicable to broader synthetic workflows.
Mechanistic Causality: Electronic vs. Steric Effects
The reactivity of substituted phenyl benzoates in nucleophilic acyl substitution is governed by the formation and subsequent breakdown of a tetrahedral intermediate[1]. The rate of these steps is heavily dependent on the nature of the leaving group (the substituted phenoxide).
The Para-Chloro Isomer (4-Chlorophenyl 3-nitrobenzoate)
In the 4-chloro isomer, the chlorine atom is positioned opposite the ester linkage. It exerts an electron-withdrawing inductive effect (-I) through the sigma framework, partially offset by an electron-donating resonance effect (+R) through the pi system. The net result is a moderate stabilization of the developing negative charge on the 4-chlorophenoxide leaving group (pKa ~ 9.38). Because the substituent is distant from the reaction center (the carbonyl carbon), steric hindrance during the nucleophilic attack is negligible.
The Ortho-Chloro Isomer (2-Chlorophenyl 3-nitrobenzoate)
The 2-chloro isomer presents a more complex kinetic profile due to the "ortho effect"[2]. The proximity of the highly electronegative chlorine atom to the ester oxygen maximizes its inductive electron-withdrawing (-I) capacity, making 2-chlorophenoxide a vastly superior leaving group (pKa ~ 8.48) compared to its para counterpart. However, this proximity also introduces significant steric bulk directly adjacent to the carbonyl reaction center.
The Causality of Reactivity:
Alkaline Hydrolysis: The small size of the hydroxide ion (
OH−
) means it is relatively unaffected by the ortho-steric block. Consequently, the superior leaving group ability (lower pKa) dominates, and 2-chlorophenyl 3-nitrobenzoate hydrolyzes significantly faster than the 4-chloro isomer[2].
Aminolysis: When reacting with bulkier nucleophiles like secondary alicyclic amines (e.g., piperidine), the steric hindrance of the 2-chloro group severely impedes the initial nucleophilic attack (formation of the zwitterionic tetrahedral intermediate,
T±
). This often causes a negative deviation in Brønsted-type plots, where the overall reaction rate is lower than what would be predicted based purely on the leaving group's pKa[3].
Quantitative Reactivity Comparison
The following table synthesizes the physicochemical parameters that dictate the reactivity differences between the two isomers.
Parameter
4-Chlorophenyl 3-nitrobenzoate
2-Chlorophenyl 3-nitrobenzoate
Mechanistic Impact
Leaving Group pKa
9.38
8.48
Lower pKa accelerates the breakdown of the tetrahedral intermediate (
k2
).
Inductive Effect (-I)
Moderate (Distant)
Strong (Proximal)
Enhances electrophilicity of the carbonyl carbon; stabilizes the leaving phenoxide.
Steric Hindrance (
Es
)
Minimal
Significant
Slows the formation of the tetrahedral intermediate (
k1
) for bulky nucleophiles.
Alkaline Hydrolysis Rate
Baseline (1x)
Accelerated (>1x)
Small nucleophiles (
OH−
) exploit the lower pKa without suffering steric penalties.
Aminolysis Rate (Bulky)
Baseline (1x)
Decelerated (<1x)
Steric blocking of the carbonyl carbon outweighs the accelerated leaving group departure.
Reaction Pathway Visualization
To fully grasp the kinetic differences, we must visualize the transition states. The diagram below illustrates the stepwise mechanism of nucleophilic acyl substitution. For the 2-chloro isomer, the energy barrier for
k1
is elevated (due to sterics), while the barrier for
k2
is lowered (due to inductive stabilization).
Caption: Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.
To objectively compare the reactivity of these two isomers, researchers must employ rigorous, self-validating kinetic protocols. The standard approach utilizes UV-Vis spectrophotometry to track the release of the substituted phenoxide ion[4].
Causality Check: Why use pseudo-first-order conditions? By maintaining the nucleophile (
OH−
) concentration at least 10 to 20 times higher than the ester substrate, the nucleophile concentration remains effectively constant during the reaction. This simplifies the complex second-order rate equation into a first-order exponential decay, minimizing mathematical fitting errors and ensuring highly reproducible observed rate constants (
kobs
).
Step-by-Step Workflow:
Reagent Preparation: Prepare a
1.0×10−4
M stock solution of the ester (2-chlorophenyl or 4-chlorophenyl 3-nitrobenzoate) in anhydrous acetonitrile (MeCN) to prevent premature hydrolysis. Prepare aqueous buffer solutions (pH 9.0 - 11.0) with ionic strength maintained at 0.1 M using KCl.
Temperature Equilibration: Transfer 2.5 mL of the buffer solution into a quartz cuvette and place it in the thermostated cell holder of a UV-Vis spectrophotometer. Equilibrate to exactly
25.0±0.1
°C. Temperature control is critical, as rate constants are highly temperature-dependent.
Reaction Initiation: Inject 10-20
μ
L of the ester stock solution into the cuvette using a micro-syringe. Rapidly invert the cuvette to mix, ensuring the final MeCN concentration remains below 1% (v/v) to avoid solvent effects.
Spectrophotometric Monitoring: Immediately begin monitoring the absorbance at the
λmax
of the corresponding leaving group (approx. 400-415 nm for chlorophenoxides).
Self-Validation (Data Integrity):
Isosbestic Point Check: Perform a full spectral scan (250-500 nm) on a parallel sample. The presence of a sharp isosbestic point guarantees that the ester is converting directly to the phenoxide without stable side-products.
Linearity Check: Plot
ln(A∞−At)
versus time. The reaction must yield a strictly linear plot for at least three half-lives (
>87.5%
completion) to validate the pseudo-first-order assumption.
When selecting an active ester for synthetic coupling or as a probe for biocatalytic enzyme active sites[5], the choice between the 2-chloro and 4-chloro isomer is not trivial. If the goal is to maximize reactivity with small nucleophiles (like water or small primary amines), the 2-chlorophenyl 3-nitrobenzoate is superior due to its highly stabilized leaving group. However, if the target involves coupling with a sterically hindered amine (e.g., a complex API or peptide), the 4-chlorophenyl 3-nitrobenzoate may actually provide faster and cleaner conversions, as it avoids the severe ortho-steric clash that plagues the 2-chloro derivative.
References
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters
Journal of Emerging Investigators[Link]
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism
Bulletin of the Korean Chemical Society[Link]
Aminolysis of 2,4-dinitrophenyl X-substituted benzoates and Y-substituted phenyl benzoates in MeCN: effect of the reaction medium on rate and mechanism
PubMed (National Institutes of Health)[Link]
NUCLEOPHILIC SUBSTITUTION REACTION OF p– NITROPHENYL BENZOATE WITH SALICYLIC HYDOXAMATE
Rasayan Journal of Chemistry[Link]
A Senior Application Scientist's Guide to the Structural and Physicochemical Landscape of Chlorophenyl Nitrobenzoate Isomers
Abstract The positional isomerism of substituents on aromatic rings is a fundamental concept in organic chemistry that profoundly influences molecular conformation, crystal packing, and, consequently, the material's phys...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The positional isomerism of substituents on aromatic rings is a fundamental concept in organic chemistry that profoundly influences molecular conformation, crystal packing, and, consequently, the material's physicochemical properties. Chlorophenyl nitrobenzoates, a class of diaryl esters, serve as an exemplary model for exploring these structure-property relationships. The strategic placement of a chloro-substituent on the phenyl ring and a nitro-substituent on the benzoate ring gives rise to a diverse isomeric landscape. This guide provides an in-depth structural and physicochemical comparison of key chlorophenyl nitrobenzoate isomers, offering researchers, scientists, and drug development professionals a comprehensive reference supported by experimental data and protocols. We will delve into how subtle shifts in substituent positions—ortho, meta, and para—can lead to significant variations in crystal architecture, thermal stability, and spectroscopic signatures, providing critical insights for crystal engineering and rational molecular design.
The Isomeric Landscape of Chlorophenyl Nitrobenzoates
Chlorophenyl nitrobenzoates are comprised of a chlorophenyl group connected to a nitrobenzoate group via an ester linkage. The isomeric diversity arises from the variable positioning of the chloro (Cl) and nitro (NO₂) groups on their respective aromatic rings. For the purpose of this guide, we will focus on comparing isomers where the substituent position is varied, such as 4-chlorophenyl 4-nitrobenzoate (4-Cl, 4-NO₂) and 2-chlorophenyl 4-nitrobenzoate (2-Cl, 4-NO₂), to illustrate the impact of positional changes.
The core structure and common substitution patterns are illustrated below. Understanding this landscape is the first step in predicting and controlling the properties of the resulting materials.
Caption: The isomeric landscape of chlorophenyl nitrobenzoates.
Synthesis and Spectroscopic Confirmation
The most common and efficient method for synthesizing these esters is the Steglich or Schotten-Baumann esterification, involving the reaction of a substituted phenol with a substituted benzoyl chloride. The choice of this method is based on its high yields and the relative ease of purification of the resulting solid products.
General Synthesis Protocol: (4-Chlorophenyl 4-nitrobenzoate)
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis and melting point determination, which must match established values for the pure compound.
Materials:
4-Chlorophenol
4-Nitrobenzoyl chloride
Pyridine or Triethylamine (base)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in DCM. Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath to 0°C.
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM to the cooled mixture with constant stirring. Causality: The base neutralizes the HCl byproduct, driving the reaction to completion. Slow addition at 0°C controls the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
Workup: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure crystals of (4-chlorophenyl) 4-nitrobenzoate.
Spectroscopic Confirmation (NMR & IR)
Spectroscopic methods are essential for confirming the identity and purity of the synthesized isomers.
¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the isomeric structure. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substituent positions. For example, the symmetry of a para,para-substituted isomer like (4-chlorophenyl) 4-nitrobenzoate results in a simpler spectrum compared to an ortho,para-substituted isomer.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks include the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1520 and 1340 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).
Comparative Structural Analysis: The Power of X-Ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. This provides invaluable data on bond lengths, angles, and the all-important intermolecular interactions that dictate the material's properties.
The workflow for a typical SC-XRD experiment is a systematic process from crystal to final structure.
Caption: Standard experimental workflow for Single-Crystal X-ray Diffraction.
Case Study: (4-Chlorophenyl) 4-nitrobenzoate vs. Related Isomers
By comparing the crystallographic data of different isomers, we can directly observe the influence of substituent placement. The structure of (4-chlorophenyl) 4-nitrobenzoate has been determined to crystallize in the orthorhombic space group P 2₁ 2₁ 2₁.[1] In contrast, related substituted phenyl benzoates show different packing and conformations.
The dihedral angle between the two aromatic rings is a critical parameter. For example, in a series of chlorophenyl chlorobenzoates and methylbenzoates, this angle was found to vary significantly, from ~48° to ~64°, depending on the substituent.[2] This twisting is a direct consequence of steric and electronic effects, which in turn influences the potential for π–π stacking and other non-covalent interactions.
The relative positions of bulky groups at ortho and meta positions induce significant conformational changes.
Expert Insight: The change from a para-chloro to an ortho-chloro substituent introduces significant steric hindrance. This forces the chlorophenyl ring to twist further out of plane with the benzoate moiety, disrupting coplanarity and potentially weakening intermolecular π–π stacking interactions. This disruption is often reflected in a lower melting point and different solubility profile.
Physicochemical Property Comparison
The macroscopic properties of the isomers are a direct reflection of their microscopic crystal structures.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and thermal stability. A higher melting point generally indicates a more stable crystal lattice with stronger intermolecular forces.
Experimental Protocol: DSC for Melting Point Determination
Sample Preparation: Accurately weigh 2-5 mg of the purified crystalline sample into an aluminum DSC pan.
Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
The proximity of the chloro and nitro groups in the ortho-isomer introduces steric clash, disrupting efficient packing and lowering the melting point.[5]
4-Chloro-3-nitrobenzoic acid
180-183 °C
The presence of the carboxylic acid group allows for strong hydrogen bonding, significantly increasing the melting point.
Note: Data for the precursor nitrochlorobenzenes and nitrobenzoic acids are presented to illustrate the established trends that carry over to their ester derivatives.
The "ortho effect," where steric hindrance from an ortho-substituent can force a functional group like a carboxylic acid out of the plane of the benzene ring, often leads to unexpected properties, including changes in acidity and reactivity.[6]
Solubility
Solubility is governed by the principle of "like dissolves like." The polarity and ability of a molecule to form hydrogen bonds determine its solubility in various solvents. The subtle changes in dipole moment and crystal lattice energy between isomers can lead to measurable differences in solubility, a critical parameter in drug development for formulation and bioavailability.
Conclusion
The structural comparison of chlorophenyl nitrobenzoate isomers clearly demonstrates that minor changes in substituent position can have a major impact on molecular conformation, crystal packing, and bulk physicochemical properties. The para-substituted isomers tend to be more symmetric, allowing for more efficient crystal packing and often resulting in higher melting points. Ortho-substituents introduce steric effects that disrupt planarity and packing efficiency. These structure-property relationships are fundamental to the fields of crystal engineering, materials science, and pharmaceutical development, where precise control over molecular architecture is paramount for designing materials with desired functions.
References
PubChem. (4-Chlorophenyl) 4-nitrobenzoate. National Center for Biotechnology Information. [Link]
K. Troshin, et al. (R,E)-3-(4-Chlorophenyl)-1-phenylallyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]
PubChem. 2-Chlorophenyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]
NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals. National Center for Biotechnology Information. [Link]
PubMed. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. National Center for Biotechnology Information. [Link]
ResearchGate. Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. [Link]
MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]
European Journal of Chemistry. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. [Link]
reproducibility of 2-chlorophenyl 3-nitrobenzoate yield across different catalysts
Title: Comparative Reproducibility of 2-Chlorophenyl 3-Nitrobenzoate Yield Across Different Catalytic Systems Introduction The synthesis of 2-chlorophenyl 3-nitrobenzoate via the esterification of 2-chlorophenol and 3-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Reproducibility of 2-Chlorophenyl 3-Nitrobenzoate Yield Across Different Catalytic Systems
Introduction
The synthesis of 2-chlorophenyl 3-nitrobenzoate via the esterification of 2-chlorophenol and 3-nitrobenzoyl chloride presents a classical challenge in organic synthesis. Phenols are inherently poor nucleophiles compared to aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. In 2-chlorophenol, this nucleophilicity is further attenuated by the electron-withdrawing inductive effect and the steric hindrance of the ortho-chloro substituent. Consequently, achieving high, reproducible yields requires robust catalytic intervention. This guide evaluates four distinct catalytic systems—Homogeneous Nucleophilic Catalysis (DMAP), Phase Transfer Catalysis (PTC), Heterogeneous Lewis Acid Catalysis (TiO₂), and Homogeneous Lewis Acid Catalysis (FeCl₃)—to objectively compare their impact on yield reproducibility, scalability, and reaction efficiency.
Mechanistic Causality & Catalyst Selection
1. Homogeneous Nucleophilic Catalysis (DMAP/Pyridine)
The standard Schotten-Baumann reaction typically requires a non-nucleophilic base to neutralize the HCl byproduct and drive the reaction forward[1]. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst by attacking 3-nitrobenzoyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate overcomes the steric and electronic deactivation of 2-chlorophenol. While yields are generally high, reproducibility can fluctuate based on trace moisture content, as the acylpyridinium species is highly susceptible to competitive hydrolysis.
2. Phase Transfer Catalysis (PTC)
Using a biphasic system (e.g., aqueous NaOH and dichloromethane) with a quaternary ammonium salt like tetrabutylammonium chloride (TBAC) drastically alters the reaction kinetics. The base deprotonates 2-chlorophenol in the aqueous phase, and the PTC shuttles the highly nucleophilic phenoxide ion into the organic phase, where it rapidly reacts with the acid chloride. This method has been shown to yield almost quantitative results in as little as 5 minutes at 0 °C for similar hindered phenols[2].
3. Heterogeneous Lewis Acid (TiO₂ under Solvent-Free Conditions)
Titanium dioxide (TiO₂) offers a green, solvent-free alternative. TiO₂ activates the carbonyl carbon of the acid chloride, making it more susceptible to nucleophilic attack. Literature demonstrates that under solvent-free conditions at 25 °C, TiO₂ can achieve >90% yields for phenolic esters and can be recovered and reused multiple times without significant loss of catalytic activity. The absence of solvent increases the effective concentration of reactants, compensating for the poor nucleophilicity of the phenol.
4. Homogeneous Lewis Acid (FeCl₃)
Iron(III) chloride promotes O-acylation in nonpolar solvents. However, its use requires strict stoichiometric and thermal control. Excess catalyst or prolonged reaction times can trigger a Fries rearrangement, converting the desired O-acylated ester into a C-acylated hydroxyphenacyl chloride byproduct[3]. Furthermore, the hydration state of the catalyst (e.g., FeCl₃ vs. FeCl₃·6H₂O) critically controls selectivity, making batch-to-batch reproducibility highly dependent on catalyst handling and storage[3].
Comparative Experimental Data
The following table synthesizes the expected performance metrics of these catalysts based on established mechanistic behaviors and literature precedents for hindered phenolic esterifications.
Catalytic System
Catalyst / Reagents
Conditions
Avg. Yield (%)
Reproducibility (RSD %)
Primary Byproducts / Risks
Nucleophilic Base
DMAP (0.1 eq) + Et₃N
DCM, 25 °C, 2 h
88%
± 4.2%
Hydrolysis of acid chloride (moisture sensitive)
Phase Transfer (PTC)
TBAC (0.05 eq) + NaOH
DCM/H₂O, 0 °C, 15 min
96%
± 1.5%
Minimal; highly selective for O-acylation
Heterogeneous L.A.
TiO₂ (10 mol%)
Solvent-free, 25 °C, 1 h
92%
± 2.8%
Unreacted starting materials if mixing is poor
Homogeneous L.A.
FeCl₃ (5 mol%)
Toluene, 80 °C, 3 h
75%
± 8.5%
Fries rearrangement products (C-acylation)
Data interpretation: PTC offers the highest yield and best reproducibility (lowest RSD) due to the generation of the highly reactive phenoxide nucleophile, which outcompetes side reactions. FeCl₃ shows the poorest reproducibility due to competing rearrangement pathways.
Experimental Protocols
Protocol 1: Phase Transfer Catalyzed (PTC) Synthesis (High Reproducibility)
Self-Validating Principle: The reaction relies on phase separation. The organic layer contains the active electrophile, while the aqueous layer contains the phenoxide. The reaction only occurs at the interface or via the phase-transfer carrier, inherently preventing bulk hydrolysis of the acid chloride.
Preparation : In a 100 mL round-bottom flask, dissolve 2-chlorophenol (10 mmol) in 20 mL of 10% aqueous NaOH. Cool the mixture to 0 °C in an ice bath.
Catalyst Addition : Add tetrabutylammonium chloride (TBAC, 0.5 mmol) to the aqueous solution.
Electrophile Addition : Dissolve 3-nitrobenzoyl chloride (11 mmol) in 20 mL of dichloromethane (DCM). Add this solution dropwise to the vigorously stirring aqueous mixture over 5 minutes.
Reaction : Maintain vigorous stirring at 0 °C for 15 minutes. Validation cue: The biphasic mixture will form a temporary emulsion. Disappearance of the distinct yellow tint of the nitrobenzoyl chloride in the organic phase indicates consumption.
Workup : Transfer to a separatory funnel. Separate the organic layer, wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 2-chlorophenyl 3-nitrobenzoate.
Protocol 2: TiO₂-Catalyzed Solvent-Free Synthesis (Green/Scalable)
Self-Validating Principle: As the reaction progresses, the physical state of the mixture changes. The liquid 2-chlorophenol and solid acid chloride form a paste, which gradually solidifies as the higher-melting-point ester product is formed, acting as a visual indicator of conversion.
Preparation : In a mortar or a planetary mixer (for scale-up), combine 2-chlorophenol (10 mmol) and 3-nitrobenzoyl chloride (10 mmol).
Reaction : Grind or mechanically mix the components at 25 °C for 60 minutes. Validation cue: The initial slurry will progressively thicken and solidify as the ester is generated.
Workup : Suspend the solid mass in 30 mL of DCM. Filter the mixture through a Celite pad to recover the TiO₂ catalyst (which can be washed with DCM, dried, and reused).
Isolation : Wash the DCM filtrate with 5% NaOH to remove unreacted phenol, followed by water. Dry and evaporate to obtain the product.
Visualizing the Workflows and Mechanisms
General workflow for the catalytic synthesis and purification of 2-chlorophenyl 3-nitrobenzoate.
Mechanistic divergence between DMAP and PTC pathways, highlighting Lewis acid side reactions.
Conclusion
For the synthesis of 2-chlorophenyl 3-nitrobenzoate, the choice of catalyst dictates not only the absolute yield but the batch-to-batch reproducibility. Phase Transfer Catalysis (PTC) stands out as the most robust method for laboratory-scale synthesis, offering rapid kinetics and near-quantitative yields by maximizing the nucleophilicity of the hindered 2-chlorophenol[2]. Conversely, solvent-free TiO₂ catalysis provides a highly scalable, eco-friendly alternative with excellent catalyst recyclability. Traditional Lewis acids like FeCl₃ should be avoided unless specific C-acylated derivatives are desired, as they compromise reproducibility through competing rearrangement pathways[3].
References
Title : TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition
Source : NISCAIR-CSIR (Indian Journal of Chemistry)
URL :[Link]
[2]Title : Phase transfer catalysed esterification of phenols with aliphatic acid chlorides
Source : ResearchGate
URL : [Link]
[3]Title : Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O
Source : MDPI (Catalysts)
URL :[Link]
[1]Title : Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Source : PubMed Central (PMC)
URL :[Link]
Assessing the Purity of 2-Chlorophenyl 3-Nitrobenzoate: A GC-MS Comparison Guide
Introduction to the Analyte 2-Chlorophenyl 3-nitrobenzoate (Molecular Formula: C13H8ClNO4, MW: 277.66 g/mol ) is an aromatic ester frequently utilized as a building block in pharmaceutical synthesis and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Analyte
2-Chlorophenyl 3-nitrobenzoate (Molecular Formula: C13H8ClNO4, MW: 277.66 g/mol ) is an aromatic ester frequently utilized as a building block in pharmaceutical synthesis and materials science [1]. Ensuring the high purity of this intermediate is critical, as trace impurities—such as unreacted 2-chlorophenol or 3-nitrobenzoyl chloride—can propagate through synthetic pathways, leading to toxic byproducts or reduced yields in downstream active pharmaceutical ingredients (APIs).
While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools in the analytical laboratory, Gas Chromatography-Mass Spectrometry (GC-MS) offers a unique, highly orthogonal approach for the purity assessment of volatile and semi-volatile aromatic esters [2]. This guide objectively compares GC-MS against alternative methodologies and provides a field-validated protocol for its execution.
Mechanistic Causality: Why GC-MS?
The selection of an analytical technique must be driven by the physicochemical properties of the analyte. 2-Chlorophenyl 3-nitrobenzoate lacks highly polar, protic functional groups (such as free hydroxyls or carboxylic acids) that typically cause peak tailing or require complex derivatization in gas-phase analysis. Its thermal stability and relatively low molecular weight allow it to vaporize intact within a heated GC inlet (typically at 250°C).
The GC-MS Advantage:
High-Resolution Separation: Capillary GC columns provide superior theoretical plate counts compared to standard HPLC columns, enabling baseline resolution of closely related structural isomers (e.g., distinguishing 2-chlorophenyl from 4-chlorophenyl esters) [3].
Definitive Structural Elucidation: Unlike HPLC-UV, which relies solely on retention times and requires high-purity reference standards for every suspected impurity, the Electron Impact (EI) ionization in GC-MS fragments the molecules into characteristic ions. This allows for the immediate identification of unknown synthesis byproducts via mass spectral library matching (e.g., NIST/EPA/NIH) [2].
Caption: Sequential workflow of GC-MS for the purity analysis of aromatic esters.
Objective Comparison: GC-MS vs. HPLC-UV vs. NMR
To objectively evaluate the performance of GC-MS, we must benchmark it against HPLC-UV and 1H-NMR. The following table summarizes the quantitative and qualitative performance metrics based on standard analytical validation parameters for aromatic esters.
Analytical Parameter
GC-MS (EI)
HPLC-UV (Diode Array)
1H-NMR (400 MHz)
Primary Separation Mechanism
Boiling point & stationary phase affinity
Hydrophobicity & mobile phase partitioning
None (Bulk mixture analysis)
Limit of Detection (LOD)
~10 - 50 ppb
~100 - 500 ppb
~0.1 - 1.0% (1,000 ppm)
Run Time per Sample
15 - 25 minutes
10 - 45 minutes
2 - 5 minutes
Unknown Impurity ID
Excellent (Mass spectral fragmentation)
Poor (Requires MS detector or standards)
Moderate (Overlapping signals)
Suitability for this Analyte
Optimal (Analyte is volatile & stable)
Good (Requires solvent optimization)
Complementary (Good for bulk purity)
Data Synthesis: While HPLC-UV is the gold standard for non-volatile, heat-sensitive APIs, GC-MS outperforms it for 2-chlorophenyl 3-nitrobenzoate by providing simultaneous high-resolution separation and structural confirmation of volatile precursors [2][3].
Experimental Methodology: A Self-Validating Protocol
A robust analytical method must be a self-validating system. The following step-by-step GC-MS protocol incorporates internal standards and system suitability checks to ensure the causality of the results is rooted in the sample chemistry, not instrument artifacts.
Step 1: Sample and Standard Preparation
Diluent Selection: Select a high-purity, volatile solvent that readily dissolves the ester. Dichloromethane (DCM) or Ethyl Acetate (GC-grade) is recommended.
Internal Standard (IS) Addition: Spike the diluent with Biphenyl (50 µg/mL). Causality: The IS normalizes any variations in injection volume or detector response, ensuring quantitative reliability across multiple runs.
Sample Concentration: Dissolve 2-chlorophenyl 3-nitrobenzoate to a final concentration of 1.0 mg/mL in the IS-spiked diluent.
Step 2: System Suitability and Blank Verification
Blank Run: Inject 1.0 µL of the pure diluent. Validation: Confirms the absence of column carryover, ghost peaks, or solvent contamination.
System Suitability Test (SST): Inject a resolution mixture containing 2-chlorophenol, 3-nitrobenzoic acid, and the target ester. Validation: Ensures the column can achieve baseline resolution (Rs > 2.0) between the ester and its synthetic precursors.
Step 3: GC-MS Instrumental Parameters
Inlet: 250°C, Split ratio 50:1 (prevents column overloading and peak fronting).
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm × 0.25 µm. Causality: The slight polarity of the stationary phase excellently resolves halogenated and nitrated aromatic rings.
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial: 80°C (hold 2 min)
Ramp: 15°C/min to 280°C
Final: 280°C (hold 5 min)
MS Transfer Line: 280°C.
Ion Source: Electron Impact (EI) at 70 eV, 230°C.
Scan Range: m/z 40 to 400.
Step 4: Data Interpretation and Structural Elucidation
Upon acquiring the chromatogram, the purity is calculated by integrating the Area Under the Curve (AUC) of the 2-chlorophenyl 3-nitrobenzoate peak relative to the total area of all organic peaks (excluding the solvent and IS).
To confirm the identity of the main peak, analyze the mass spectrum. The EI fragmentation of 2-chlorophenyl 3-nitrobenzoate (m/z 277) predictably yields specific daughter ions. The cleavage of the ester bond generates a highly stable 3-nitrobenzoyl cation, while the phenoxy moiety undergoes further fragmentation.
Caption: Primary EI mass spectral fragmentation pathway of 2-chlorophenyl 3-nitrobenzoate.
Conclusion
For the purity assessment of 2-chlorophenyl 3-nitrobenzoate, GC-MS provides an unparalleled combination of high-efficiency separation and definitive structural elucidation. By implementing a self-validating protocol with internal standards and rigorous system suitability checks, drug development professionals can confidently detect trace synthetic impurities, ensuring the integrity of downstream pharmaceutical applications.
References
PubChem. "2-Chlorophenyl 3-nitrobenzoate | C13H8ClNO4 | CID 781233." National Center for Biotechnology Information. Available at: [Link]
Tentamus Group. "Determination of Contaminants: HPLC vs. GC." Tentamus. Available at:[Link]
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog. Available at:[Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Handling and Disposal of 2-Chlorophenyl 3-Nitrobenzoate
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules require more than just following a checklist—it requires a fundamental understanding of the chemical's mecha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules require more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior. 2-chlorophenyl 3-nitrobenzoate (CAS: 85965-90-8) is a halogenated nitroaromatic ester widely utilized in drug development and synthetic research[1]. However, its structural features present specific toxicological and environmental hazards that dictate strict operational and disposal protocols.
This guide provides a self-validating system for the safe lifecycle management of 2-chlorophenyl 3-nitrobenzoate, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].
To effectively manage the risks associated with 2-chlorophenyl 3-nitrobenzoate, we must first understand the molecular mechanisms driving its toxicity:
Electrophilic Ester Linkage: The ester bond is highly susceptible to nucleophilic attack. In biological systems, this electrophilicity can lead to the covalent modification of endogenous macromolecules, triggering severe eye damage (H318) and skin sensitization (H317)[1].
Nitroaromatic Redox Cycling: The strongly electron-withdrawing nitro group (-NO₂) stabilizes radical anions. In aquatic organisms, this facilitates single-electron reduction/oxidation (redox) cycling, generating reactive oxygen species (ROS) and causing severe oxidative stress[3]. This mechanism is the primary driver behind its Aquatic Acute 1 (H400) classification[1][4].
Halogenated Persistence: The presence of the chlorine atom on the phenyl ring increases the molecule's lipophilicity (log
Kow
) and environmental persistence[3]. Because natural degradation processes are hindered, the EPA strictly regulates its disposal, mandating its isolation into Halogenated Organic Waste streams[2][5].
High-Temperature Rotary Kiln Incineration with Caustic Scrubbing
Waste Segregation & Disposal Plan
The most critical logistical failure in laboratory waste management is the commingling of halogenated and non-halogenated solvents. Mixing 2-chlorophenyl 3-nitrobenzoate with non-halogenated waste renders the entire volume unsuitable for standard solvent recovery, drastically increasing disposal costs and triggering stringent RCRA land disposal restrictions[2][6].
Protocol 1: Routine Waste Segregation and Accumulation
Stream Identification: Verify that the primary waste container is explicitly designated for Halogenated Organic Waste (typically a white 20L polyethylene carboy provided by Environmental Health & Safety)[6].
Compatibility Verification: Ensure the waste mixture does not contain incompatible materials (e.g., strong oxidizers or concentrated bases), which could initiate uncontrolled exothermic hydrolysis of the ester.
Transfer Mechanics: Transfer the waste in a certified chemical fume hood. Use a dedicated funnel to prevent external contamination of the carboy threads.
Regulatory Labeling: Immediately log the addition on the hazardous waste tag. The label must explicitly state "Halogenated Organic Waste" and list "2-chlorophenyl 3-nitrobenzoate" with its estimated percentage by volume[2].
Secondary Containment: Store the sealed waste container in a secondary containment tray within a ventilated Main Accumulation Area (MAA), away from direct light and heat sources[7].
Waste Segregation Decision Workflow
Figure 1: Decision tree for the segregation and disposal of halogenated nitroaromatic waste.
Operational Safety & Spill Response
Due to the chemical's capacity to cause severe eye damage and skin sensitization, engineering controls and rapid spill response protocols must be rigorously maintained.
Protocol 2: Step-by-Step Spill Decontamination
In the event of a localized benchtop spill, execute the following self-validating decontamination loop:
Isolation & Ventilation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the chemical fume hood sash is lowered to the optimal operating height to maximize face velocity.
PPE Escalation: Don heavy-duty nitrile or neoprene gloves (standard latex offers insufficient protection against halogenated organics), splash goggles, and a chemically resistant lab coat.
Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Mechanistic Note: Do not use paper towels or combustible materials, as nitroaromatics can become reactive when concentrated and dried on porous combustible substrates.
Physical Removal: Use a non-sparking scoop to collect the saturated absorbent. Deposit the material into a puncture-proof, sealable container designated for solid halogenated hazardous waste[8].
Chemical Decontamination (Hydrolysis): Wash the affected surface with a mild alkaline solution (e.g., 5% sodium carbonate). The alkalinity promotes the hydrolysis of residual 2-chlorophenyl 3-nitrobenzoate into its constituent, more water-soluble (and easily wiped away) carboxylate and phenolate salts.
Final Rinse: Wipe the area with damp absorbent pads (water) and dispose of all cleanup materials in the solid halogenated waste stream.
References
NextSDS. "2-CHLOROPHENYL 3-NITROBENZOATE — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Schüürmann, G., et al. "Quantitative Structure−Activity Analysis of the Algae Toxicity of Nitroaromatic Compounds." Chemical Research in Toxicology, ACS Publications. Available at:[Link]
ResearchGate. "Major mechanisms of toxicity of nitroaromatic compounds." ResearchGate Publications. Available at:[Link]
University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office." UTIA Safety Office. Available at:[Link]
Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety." OSU EHS. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA NEPIS. Available at:[Link]
Bates College. "Bates College Chemical Hygiene Plan (CHP)." Bates College EHS. Available at:[Link]
University of Akron. "Halogenated Waste." UAkron EHS. Available at:[Link]
Mastering the Safe Handling of 2-Chlorophenyl 3-Nitrobenzoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 2-Chlorophenyl 3-nitrobenzoate, a chlorinated nitroaromatic compound, presents a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 2-Chlorophenyl 3-nitrobenzoate, a chlorinated nitroaromatic compound, presents a specific set of hazards that necessitate a robust and well-understood safety protocol. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for its handling, ensuring both personal safety and the integrity of your research.
Immediate Safety Briefing: Understanding the Hazard Profile
Before any manipulation of 2-chlorophenyl 3-nitrobenzoate, a thorough understanding of its intrinsic hazards is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
Allergic Skin Reaction (H317): May cause a sensitizing allergic skin reaction upon repeated contact.[1][2]
Serious Eye Damage (H318): Poses a significant risk of causing serious and potentially irreversible damage to the eyes.[1][2]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Furthermore, it is classified as very toxic to aquatic life (H400), underscoring the need for stringent disposal protocols to prevent environmental contamination.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that should be tailored to the scale and nature of the experimental work. The following table outlines the recommended PPE for handling 2-chlorophenyl 3-nitrobenzoate.
Operation
Eyes and Face
Hand Protection
Body Protection
Respiratory Protection
Weighing and Dispensing (Solid)
Chemical safety goggles and a face shield
Double-gloving: Butyl rubber outer gloves over nitrile inner gloves
Flame-resistant lab coat, long pants, and closed-toe shoes
NIOSH-approved N95 respirator or higher
In Solution (Non-volatile solvent)
Chemical safety goggles
Butyl rubber gloves
Flame-resistant lab coat, long pants, and closed-toe shoes
Not generally required if handled in a certified chemical fume hood
Large-Scale Operations or Potential for Aerosolization
Chemical safety goggles and a face shield
Double-gloving: Butyl rubber outer gloves over nitrile inner gloves
Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes
NIOSH-approved half-face or full-face respirator with organic vapor and particulate cartridges
Causality Behind PPE Choices:
Eye and Face Protection: The "Serious Eye Damage" classification necessitates the use of chemical safety goggles at a minimum. A face shield is crucial when handling the solid powder to protect against accidental splashes to the face.
Hand Protection: While nitrile gloves offer broad, short-term protection against many chemicals, they are not recommended for prolonged contact with halogenated and aromatic compounds. Butyl rubber gloves provide superior resistance to nitro-compounds and are the recommended primary barrier. Double-gloving provides an additional layer of safety, particularly during the removal of contaminated outer gloves.
Respiratory Protection: The potential for respiratory irritation from inhaling the solid powder makes a particulate respirator (N95 or higher) essential during weighing and dispensing. For larger-scale work or where aerosolization is possible, a respirator with cartridges for organic vapors and particulates is necessary.
A meticulous and well-rehearsed operational plan is the cornerstone of safe chemical handling. The following procedures should be adapted to your specific laboratory setup and risk assessment.
Weighing and Dispensing of Solid 2-Chlorophenyl 3-Nitrobenzoate
Preparation:
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
Cover the work surface with absorbent, disposable bench paper.
Ensure that an eyewash station and safety shower are readily accessible.
Assemble all necessary equipment (spatulas, weigh boats, pre-labeled containers) within the fume hood.
Weighing Procedure:
Don all required PPE as outlined in the table above.
To minimize the risk of inhalation, use a "weighing by difference" method. Pre-weigh a sealed container outside the fume hood.
Inside the fume hood, carefully transfer the approximate amount of 2-chlorophenyl 3-nitrobenzoate into the container.
Seal the container before removing it from the fume hood to re-weigh. This minimizes the potential for powder dispersal near the balance.
If an analytical balance must be used inside the fume hood, ensure it is placed in an area with minimal air turbulence.
Post-Weighing:
Carefully clean any residual powder from the spatula and work surface using a cloth dampened with a suitable solvent (e.g., ethanol).
Dispose of all contaminated disposable materials (weigh boats, bench paper, outer gloves) in a designated "Halogenated Organic Waste" container.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of 2-chlorophenyl 3-nitrobenzoate and associated waste can lead to environmental contamination and potential exposure to personnel. A segregated waste stream is mandatory.
Waste Segregation and Collection
Designated Waste Container: All solid waste contaminated with 2-chlorophenyl 3-nitrobenzoate (e.g., gloves, weigh paper, contaminated silica gel) must be collected in a clearly labeled, sealed container designated as "Halogenated Organic Waste".
Liquid Waste: Solutions containing 2-chlorophenyl 3-nitrobenzoate should also be collected in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Ultimate Disposal
The recommended method for the disposal of chlorinated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor. This process ensures the complete destruction of the hazardous organic molecule.
Emergency Procedures: Preparedness and Response
Spill Cleanup
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust generation.
Carefully sweep the material into a designated "Halogenated Organic Waste" container.
Decontaminate the area with soap and water.
Major Spill:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) department.
Prevent entry to the contaminated area.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
By adhering to these scientifically-backed procedures, researchers can confidently and safely handle 2-chlorophenyl 3-nitrobenzoate, ensuring a secure environment for groundbreaking scientific discovery.
References
PubChem. 2-Chlorophenyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]
NextSDS. 2-CHLOROPHENYL 3-NITROBENZOATE — Chemical Substance Information. [Link]
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
New Jersey Department of Health. HAZARD SUMMARY: CHLORONITROBENZENES (mixed isomers). [Link]
Emory University Environmental Health and Safety Office. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
University of California, Berkeley, Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]